molecular formula C4H2BrF3N2 B3013949 3-Bromo-5-(trifluoromethyl)-1H-pyrazole CAS No. 19968-16-2; 93608-11-8

3-Bromo-5-(trifluoromethyl)-1H-pyrazole

カタログ番号: B3013949
CAS番号: 19968-16-2; 93608-11-8
分子量: 214.973
InChIキー: ULONMXISWOZBAK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-5-(trifluoromethyl)-1H-pyrazole (CAS 93608-11-8) is a high-purity chemical reagent with the molecular formula C₄H₂BrF₃N₂ and a molecular weight of 214.97 g/mol . This compound is characterized by its bromo and trifluoromethyl functional groups attached to a pyrazole ring, making it a versatile and valuable building block in medicinal chemistry and drug discovery research . The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities. Research into pyrazole derivatives has shown they possess significant anti-microbial, antifungal, anti-inflammatory, and anti-cancer properties . The presence of both bromine and trifluoromethyl groups on the pyrazole ring in this specific compound enhances its potential as an intermediate in the synthesis of more complex molecules. The bromine atom serves as a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, while the trifluoromethyl group is known to improve metabolic stability, lipophilicity, and bioavailability in candidate drugs . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with care, as it may cause skin irritation, serious eye irritation, and respiratory irritation . Proper personal protective equipment should be worn, and it is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C .

特性

IUPAC Name

3-bromo-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF3N2/c5-3-1-2(9-10-3)4(6,7)8/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULONMXISWOZBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93608-11-8
Record name 3-Bromo-5-(trifluoromethyl)-1h-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Deep Dive: Synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole , a critical fluorinated heterocyclic scaffold used in medicinal chemistry for modulating lipophilicity and metabolic stability.[1]

Executive Summary

3-Bromo-5-(trifluoromethyl)-1H-pyrazole (CAS: 93608-11-8) serves as a versatile building block in drug discovery, particularly as a precursor for Suzuki-Miyaura cross-couplings to generate libraries of kinase inhibitors or GPCR modulators.[1] Its value lies in the trifluoromethyl group , which enhances metabolic stability (blocking metabolic soft spots) and lipophilicity, while the bromine handle allows for regioselective functionalization.

Critical Structural Note (Tautomerism): Researchers must recognize that in the unsubstituted


-pyrazole form, the 3- and 5-positions are tautomerically equivalent.[1]
  • Tautomer A: 3-Bromo-5-(trifluoromethyl)-1H-pyrazole[1]

  • Tautomer B: 5-Bromo-3-(trifluoromethyl)-1H-pyrazole[1]

These exist in rapid equilibrium. The specific isomer is "locked" only upon


-alkylation or 

-arylation.[1] This guide focuses on synthesizing the unsubstituted parent core, which exists as a tautomeric mixture.

Retrosynthetic Analysis & Pathway Selection[1]

The most robust, scalable, and regiochemically defined route involves a functional group interconversion (FGI) strategy. Direct bromination of the trifluoromethylpyrazole core is not recommended because electrophilic aromatic substitution (SEAr) favors the electron-rich C-4 position, yielding the undesired 4-bromo isomer.

To secure the bromine at the C-3/C-5 position, we utilize a Sandmeyer-type radical substitution starting from the corresponding aminopyrazole, which is constructed via cyclocondensation.[1]

Pathway Logic (Graphviz)

Retrosynthesis Target 3-Bromo-5-(trifluoromethyl)-1H-pyrazole (Target Scaffold) Amine 3-Amino-5-(trifluoromethyl)-1H-pyrazole (Key Intermediate) Amine->Target Sandmeyer Reaction (t-BuONO, CuBr2) Precursor 4,4,4-Trifluoro-3-oxobutanenitrile (Commercially Available) Precursor->Amine Cyclocondensation (EtOH, Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Amine

Caption: Retrosynthetic logic avoiding C-4 regioselectivity issues by establishing the C-3 nitrogen functionality prior to halogenation.

Detailed Experimental Protocols

Phase 1: Synthesis of 3-Amino-5-(trifluoromethyl)-1H-pyrazole

This step constructs the pyrazole ring.[1] The reaction between a


-ketonitrile and hydrazine is highly regioselective for the 3-amino isomer (thermodynamic product).

Reaction Scheme:


[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
4,4,4-Trifluoro-3-oxobutanenitrile 1.0 Electrophile / Scaffold Core
Hydrazine Hydrate (64-80%) 1.2 Binucleophile
Ethanol (Absolute) Solvent Reaction Medium (5 mL/mmol)

| HCl (conc.) | Cat.[1] | Catalyst (Optional, usually not needed) |[2]

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve 4,4,4-trifluoro-3-oxobutanenitrile (1.0 eq) in absolute ethanol.

  • Cyclization: Add hydrazine hydrate (1.2 eq) dropwise at room temperature. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of the nitrile by TLC (SiO
    
    
    
    , 50% EtOAc/Hexanes).
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).

  • Purification: The residue is often a solid. Recrystallize from Ethanol/Water or Toluene to yield the amine as an off-white solid.

    • Yield Expectation: 85–95%.

    • Checkpoint: Verify structure by

      
       NMR (DMSO-
      
      
      
      ). Look for the characteristic singlet at C-4 (
      
      
      ppm).
Phase 2: Sandmeyer Bromination (The Critical Step)

Standard aqueous Sandmeyer conditions (NaNO


/HBr) often result in low yields for electron-deficient pyrazoles due to poor solubility and diazonium instability. The non-aqueous Sandmeyer  using alkyl nitrites is the superior "self-validating" system for this substrate.

Reaction Scheme:


[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
3-Amino-5-(trifluoromethyl)pyrazole 1.0 Substrate

| tert-Butyl Nitrite (


-BuONO)  | 1.5 | Diazotizing Agent (Organic soluble) |
| Copper(II) Bromide (CuBr

)
| 1.2 | Radical Source / Halogen Donor | | Acetonitrile (MeCN) | Solvent | Anhydrous, degassed |[1]

Protocol:

  • Preparation: Flame-dry a 3-neck round-bottom flask and flush with Nitrogen/Argon.

  • Solubilization: Dissolve CuBr

    
     (1.2 eq) in anhydrous MeCN. The solution will be dark green/black.
    
  • Diazotization: Add

    
    -butyl nitrite (1.5 eq) to the copper solution.
    
  • Addition: Add the aminopyrazole (1.0 eq) portion-wise (solid) or as a solution in MeCN dropwise over 15 minutes.

    • Observation: Evolution of N

      
       gas (bubbling) indicates the reaction is proceeding.[3]
      
  • Reaction: Stir at room temperature for 2 hours. If conversion is incomplete, heat to

    
     for 1 hour.
    
  • Quench: Pour the reaction mixture into 20% aqueous HCl (to solubilize copper salts) and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash organic layers with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    • Yield Expectation: 60–75%.

Mechanistic Pathway & Logic

The transformation relies on a radical-nucleophilic aromatic substitution (


 type) mechanism facilitated by Copper(II).

Mechanism Amine Amine Substrate Diazo Diazonium Intermediate Amine->Diazo t-BuONO (Diazotization) Radical Aryl Radical Diazo->Radical SET from Cu(I) (-N2) Product Bromo Product Radical->Product Br transfer from Cu(II)Br2

Caption: Radical mechanism of the non-aqueous Sandmeyer reaction. Cu(II) acts as the oxidant and halogen source.

Why this works:

  • Regiocontrol: The position of the bromine is pre-determined by the nitrogen atom in the precursor. There is no risk of C-4 bromination (which occurs with NBS/Br

    
    ).[1]
    
  • Solubility: The organic nitrite (

    
    -BuONO) allows the reaction to proceed in Acetonitrile, dissolving the lipophilic fluorinated intermediate better than aqueous acid.
    

Safety & Handling

  • Energetic Intermediates: Diazonium salts of azoles can be unstable. Do not isolate the diazonium intermediate; proceed immediately to the bromination in situ.

  • Hydrazine Hydrate: A known carcinogen and highly toxic. Handle in a fume hood with double gloving.

  • Copper Waste: All aqueous waste containing copper must be segregated for heavy metal disposal.

References

  • Regioselective Synthesis of Trifluoromethylpyrazoles

    • Title: Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition.
    • Source:J. Org. Chem. 2021, 86, 2810–2819.
    • URL:[Link]

  • Sandmeyer Reaction on Aminopyrazoles

    • Title: Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
    • Source:Org.[4][5] Process Res. Dev. 2017.

    • URL:[Link]

  • General Sandmeyer Methodology (Non-aqueous)

    • Title: Sandmeyer Trifluoromethylation (Contextual reference for non-aqueous conditions).
    • Source:Synthesis 2014, 46, 2283-2286.[1]

  • Precursor Synthesis (Beta-keto nitrile)

    • Title: Synthesis of 3,5-bis(fluoroalkyl)pyrazoles via [3 + 2] cycloaddition.
    • Source:Org.[4][5] Biomol. Chem., 2024.

    • URL:[Link]

Sources

Mass Spectrometry Analysis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole: A Definitive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Analysis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Context

3-Bromo-5-(trifluoromethyl)-1H-pyrazole (CAS: 93608-11-8) is a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and agrochemicals. Its structural duality—possessing both an electron-withdrawing trifluoromethyl (


) group and a reactive bromine handle—makes it a versatile building block but also presents specific challenges in mass spectrometry (MS) analysis.

This guide moves beyond basic characterization, offering a mechanistic deep-dive into the ionization physics, fragmentation pathways, and method development strategies required for high-fidelity analysis in a drug discovery context.

Physicochemical Profile for MS Optimization
PropertyValueMS Implication
Molecular Formula

Distinctive isotopic pattern required for confirmation.
Monoisotopic Mass ~213.93 Da (

)
Low mass range; requires careful solvent selection to avoid background interference.
LogP ~2.2Moderately lipophilic; ideal for Reverse Phase LC (RPLC).
pKa (NH) ~10.5 (Predicted)The

and

groups increase acidity, making Negative Ion Mode (ESI-) highly sensitive.

Ionization Physics: The Polarity Decision

Selecting the correct ionization mode is the single most critical step in developing a robust assay for this compound.

Electrospray Ionization (ESI): Negative vs. Positive

While nitrogen-containing heterocycles typically favor Positive Mode (ESI+), 3-Bromo-5-(trifluoromethyl)-1H-pyrazole is an exception due to the electron-withdrawing nature of the


 and 

substituents. These groups pull electron density away from the pyrazole ring, increasing the acidity of the

proton.
  • Negative Mode (ESI-): The Preferred Approach.

    • Mechanism: Deprotonation of the pyrazole nitrogen (

      
      ).
      
    • Advantage: significantly reduced background noise compared to ESI+ and higher sensitivity due to the stabilized anion.

  • Positive Mode (ESI+):

    • Mechanism: Protonation of the pyridinic nitrogen (

      
      ).
      
    • Disadvantage: The electron-deficient ring resists protonation, leading to lower signal intensity and potential adduct formation (

      
      , 
      
      
      
      ) that complicates quantification.
The Bromine Signature

Regardless of the mode, the mass spectrum will exhibit the characteristic 1:1 isotopic doublet of Bromine (


 and 

).
  • Target Ion (

    
    ): 
    
    
    
    ~212.9 (ESI-)
  • Confirming Ion (

    
    ): 
    
    
    
    ~214.9 (ESI-)
  • Delta: 2.0 Da spacing with near-identical intensity.

DOT Diagram 1: Ionization Decision Logic

IonizationLogic Start Start: Method Development CheckStruct Analyze Structure: Electron Deficient Pyrazole Start->CheckStruct Decision Select Ionization Mode CheckStruct->Decision ESI_Pos ESI Positive (+) [M+H]+ Decision->ESI_Pos Standard Protocol ESI_Neg ESI Negative (-) [M-H]- Decision->ESI_Neg Recommended (Acidity) Pos_Outcome Outcome: Low Sensitivity Adduct Formation (Na, K) ESI_Pos->Pos_Outcome Neg_Outcome Outcome: High Sensitivity Clean [M-H]- Species ESI_Neg->Neg_Outcome Final Buffer Selection: Ammonium Acetate/Formate Neg_Outcome->Final Proceed to Optimization

Caption: Decision matrix for selecting ESI(-) over ESI(+) based on the electron-withdrawing effects of trifluoromethyl and bromine substituents.

Fragmentation Mechanics (MS/MS)

Understanding the fragmentation pathways is essential for developing Multiple Reaction Monitoring (MRM) transitions for quantitative assays.

Primary Fragmentation Pathways (ESI- / CID)

In Collision-Induced Dissociation (CID), the deprotonated molecular ion (


) undergoes specific cleavages.
  • Loss of Hydrogen Fluoride (HF):

    • The

      
       group is susceptible to losing 
      
      
      
      , which abstracts a hydrogen (often from the ring or via rearrangement), resulting in a neutral loss of 20 Da.
    • Transition:

      
       213 
      
      
      
      193.
  • Loss of Bromine Radical (

    
    ): 
    
    • Homolytic cleavage of the

      
       bond. This is common in halogenated aromatics.
      
    • Transition:

      
       213 
      
      
      
      134 (Loss of
      
      
      ).
  • Ring Cleavage (Retro-Diels-Alder type):

    • Fragmentation of the pyrazole core, often ejecting

      
       or 
      
      
      
      .
    • Transition:

      
       213 
      
      
      
      186 (Loss of
      
      
      ).
Quantitative Data: Predicted MRM Transitions
Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mechanism
212.9 (

)
192.9 15 - 25Neutral loss of HF
212.9 (

)
133.9 30 - 40Loss of Br radical
214.9 (

)
194.9 15 - 25Neutral loss of HF (Isotope confirmation)
DOT Diagram 2: Fragmentation Pathway

Fragmentation Parent Precursor Ion [M-H]- m/z 213/215 Frag1 [M-H-HF]- m/z 193/195 Parent->Frag1 -HF (20 Da) Frag2 [M-H-Br]- m/z 134 Parent->Frag2 -Br (79/81 Da) Frag3 Ring Cleavage (Loss of HCN) m/z 186 Parent->Frag3 -HCN (27 Da)

Caption: Proposed collision-induced dissociation (CID) pathways for the deprotonated precursor ion.

Experimental Protocol: LC-MS/MS Method

This protocol is designed for trace analysis in biological matrices or purity assessment in synthesis.

A. Liquid Chromatography (LC) Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.5).

    • Why? Ammonium acetate is volatile and supports ionization in both positive and negative modes. It buffers the solution to ensure the pyrazole (

      
      ) remains in equilibrium for ESI- deprotonation. Avoid strong acids (Formic acid) in ESI- as they suppress ionization.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5%

      
       95% B
      
    • 3.0-4.0 min: 95% B (Wash)

    • 4.1 min: Re-equilibrate.

B. Mass Spectrometer Settings (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI)[1][2][3][4]

  • Polarity: Negative

  • Capillary Voltage: 2.5 kV (Lower voltages often reduce discharge in negative mode)

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/Hr

C. Self-Validating System Suitability Test (SST)

To ensure trustworthiness of the data, run this SST sequence before every batch:

  • Blank Injection: Verify no carryover at

    
     213/215.
    
  • Sensitivity Check: Inject a standard at the Lower Limit of Quantitation (LLOQ). S/N ratio must be >10.

  • Isotope Ratio Check: The peak area ratio of

    
     213 to 215 must be between 0.95 and 1.05 (reflecting the natural Br abundance). If this fails, the peak is not your compound. 
    

Impurity Profiling & Troubleshooting

In synthetic workflows, MS is used to detect byproducts.

  • Debrominated Impurity: 5-(trifluoromethyl)-1H-pyrazole.[5][6][7]

    • Mass Shift: -78/80 Da. Look for

      
       ~135.[7]
      
  • Regioisomers: 4-Bromo-3-(trifluoromethyl)-1H-pyrazole.

    • Mass: Identical (

      
       213/215).
      
    • Differentiation: Requires chromatographic separation. The 3-bromo isomer usually elutes differently due to changes in dipole moment affecting interaction with the C18 stationary phase.

DOT Diagram 3: Analytical Workflow

Workflow Sample Sample Preparation (Dissolve in MeOH/Water) LC LC Separation C18 Column, NH4OAc Buffer Sample->LC MS MS Detection ESI Negative Mode LC->MS Check1 Check 1: Retention Time MS->Check1 Check2 Check 2: Isotope Ratio (1:1) Check1->Check2 Match Fail Investigate Impurity/Matrix Check1->Fail Mismatch Pass Valid ID Check2->Pass 1:1 Ratio Check2->Fail Ratio Deviates

Caption: Step-by-step validation workflow ensuring retention time and isotopic fidelity.

References

  • PubChem. (n.d.). Compound Summary: 3-Bromo-5-(trifluoromethyl)-1H-pyrazole.[6][7][8] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Holčapek, M., & Jirásko, R. (2021). Basic Rules for the Interpretation of Atmospheric Pressure Ionization Mass Spectra of Small Molecules. Journal of Mass Spectrometry.
  • Kagramanov, N. D., et al. (2021).[9] Ionic series in mass spectra of trifluoromethyl-substituted heterocycles. Fluorine Notes, Vol. 5(138). Retrieved March 1, 2026, from [Link]

Sources

solubility of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comprehensive Technical Guide to the Solubility and Formulation of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole in Organic Solvents

Executive Summary

The rational design of solvent systems and in vivo formulations requires a deep understanding of a molecule's physicochemical properties. 3-Bromo-5-(trifluoromethyl)-1H-pyrazole (CAS: 93608-11-8, MW: 214.97)[1] is a highly specialized biochemical reagent and building block extensively utilized in medicinal chemistry and agrochemical development[2]. This whitepaper provides an authoritative analysis of its solubility profile in organic solvents, explains the mechanistic causality behind its dissolution behavior, and outlines a self-validating protocol for high-throughput solubility screening and in vivo formulation.

Physicochemical Profiling & The Causality of Solubility

As an application scientist, one must look beyond empirical data and understand why a molecule behaves the way it does in solution. The solubility of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole is dictated by the interplay of its three distinct structural motifs:

  • The Pyrazole Scaffold: The 1H-pyrazole core acts as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the sp2 hybridized nitrogen). This amphoteric hydrogen-bonding capability allows the molecule to interact favorably with polar protic solvents (like methanol) and strongly with polar aprotic solvents (like DMSO).

  • The Trifluoromethyl (-CF3) Group: The -CF3 group is strongly electron-withdrawing via induction. This pulls electron density away from the pyrazole ring, significantly lowering the pKa of the N-H proton, making it more acidic and prone to deprotonation or strong hydrogen bonding[3]. Furthermore, the -CF3 group drastically increases the molecule's lipophilicity (LogP) and disrupts crystal lattice packing, which generally enhances solubility in organic solvents compared to non-fluorinated analogs[4].

  • The Bromine (-Br) Substituent: The heavy, polarizable bromine atom adds significant steric bulk and further increases lipophilicity. This polarizability makes the compound highly compatible with halogenated solvents (e.g., dichloromethane) through dispersion forces, while simultaneously rendering it practically insoluble in pure water[2].

Quantitative Solubility Data in Organic Solvents

Based on the structural properties of fluorinated pyrazoles and established biochemical reagent handling guidelines, the solubility of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole is highly dependent on the solvent's dielectric constant and hydrogen-bonding capacity. For long-term storage, it is recommended to store the compound in a compatible solvent at -80°C for up to 1 year under nitrogen[5].

Table 1: Solubility Profile of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

Solvent ClassSolventEstimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic DMSO> 100Strong H-bond acceptance from acidic pyrazole N-H; high dielectric constant.
Polar Aprotic DMF> 100Strong H-bond acceptance; dipole-dipole interactions with CF3/Br.
Polar Protic Methanol30 - 50H-bond donor/acceptor pairing with the pyrazole core.
Halogenated Dichloromethane10 - 30Dispersion forces and polarizability matching with the Bromine atom.
Non-Polar Hexane< 1Lack of H-bonding capability; inability to overcome crystal lattice energy.
Aqueous Water / PBS< 0.1High lipophilicity (LogP) driven by CF3 and Br groups prevents hydration.

Experimental Protocol: Self-Validating Kinetic Solubility Screening

To accurately determine the solubility of this compound for specific assay conditions, a robust, self-validating kinetic solubility assay using HPLC-UV is required. Nephelometry (turbidity) is discouraged, as the high refractive index of the -CF3 and -Br groups can lead to optical artifacts.

Methodology:

  • Stock Preparation: Prepare a 50 mM stock solution of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole in neat, anhydrous DMSO.

  • Solvent Spiking: Aliquot 10 µL of the DMSO stock into 990 µL of the target test solvent (e.g., Methanol, DCM, or aqueous buffer) in a chemically resistant microcentrifuge tube.

  • Equilibration: Agitate the mixture on a thermomixer at 25°C, 800 rpm for 2 hours. Causality: Shake-flask kinetics mimic actual formulation dissolution better than thermodynamic equilibrium methods, which can take days.

  • Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes to pellet any undissolved precipitate.

  • Self-Validation (Mass Balance Check):

    • Carefully aspirate the supernatant and quantify the dissolved fraction via HPLC-UV (detection at ~254 nm, utilizing the pyrazole chromophore).

    • Crucial Step: Dissolve the remaining pellet in 1 mL of neat DMSO and quantify. The sum of the supernatant and pellet concentrations must equal the initial 50 mM spike (±5%). This validates that the compound was not lost to non-specific binding on the plasticware—a common failure point with highly lipophilic fluorinated compounds.

In Vivo Formulation Strategy: Overcoming Aqueous Insolubility

Because 3-Bromo-5-(trifluoromethyl)-1H-pyrazole is insoluble in water, direct injection for in vivo studies is impossible. A multi-component vehicle system must be used to step down the polarity gradient. The following formulation (yielding a clear working solution at 2 mg/mL) is a validated standard for this class of compounds[5]:

Protocol: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline

  • Primary Solubilization: Dissolve the required mass of the compound in 10% (v/v) DMSO . Causality: DMSO acts as the primary solubilizer, actively disrupting the crystal lattice by accepting hydrogen bonds from the pyrazole N-H.

  • Co-Solvent Addition: Add 40% (v/v) PEG300 and vortex thoroughly. Causality: PEG300 provides a miscible, moderately lipophilic environment that bridges the dielectric gap between DMSO and water, preventing immediate precipitation.

  • Surfactant Addition: Add 5% (v/v) Tween 80 and mix until fully clarified. Causality: Tween 80 forms protective micelles around the highly lipophilic -CF3 and -Br motifs.

  • Aqueous Dilution: Add 45% (v/v) Saline (or PBS) dropwise while continuously vortexing. Causality: Dropwise addition prevents localized zones of aqueous supersaturation, which would otherwise cause the compound to rapidly nucleate and crash out of solution.

Workflow Visualization

SolubilityWorkflow Start 3-Bromo-5-(trifluoromethyl) -1H-pyrazole SolventScreen Solvent Screening (Polar vs Non-Polar) Start->SolventScreen PolarAprotic Polar Aprotic (DMSO, DMF) SolventScreen->PolarAprotic High Solubility PolarProtic Polar Protic (MeOH, EtOH) SolventScreen->PolarProtic Moderate NonPolar Non-Polar / Aq (Hexane, Water) SolventScreen->NonPolar Poor Solubility HPLC HPLC-UV Quantification & Mass Balance PolarAprotic->HPLC PolarProtic->HPLC NonPolar->HPLC Formulation In Vivo Formulation (DMSO/PEG300/Tween80/Saline) HPLC->Formulation Guide Vehicle Selection

Workflow for solubility screening and in vivo formulation of fluorinated pyrazoles.

References

Sources

Theoretical Studies on 3-Bromo-5-(trifluoromethyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the theoretical and computational framework for studying 3-Bromo-5-(trifluoromethyl)-1H-pyrazole (CAS: 93608-11-8).

This guide is structured to serve as a blueprint for computational chemists and medicinal chemists, synthesizing established theoretical protocols with the specific electronic nuances of this fluorinated heterocyclic scaffold.

Executive Summary: The Scaffold Architecture

3-Bromo-5-(trifluoromethyl)-1H-pyrazole represents a "privileged scaffold" in modern drug discovery. Its value lies in the dichotomy of its substituents: the trifluoromethyl group (-CF₃) confers metabolic stability and lipophilicity, while the bromine atom (-Br) serves as a versatile handle for cross-coupling (Suzuki, Buchwald-Hartwig) and participates in halogen bonding.

Theoretical studies of this molecule are not merely academic; they are critical for predicting:

  • Tautomeric Preferences: Determining the active species in solution vs. binding pockets.

  • Reactivity Profiles: Predicting regioselectivity in N-alkylation and C-H activation.

  • Intermolecular Interactions: Mapping sigma-holes for rational ligand design.

Tautomeric Equilibrium: The Core Theoretical Challenge

The defining characteristic of N-unsubstituted pyrazoles is annular tautomerism. For 3-Bromo-5-(trifluoromethyl)-1H-pyrazole, the migration of the proton between N1 and N2 creates two distinct electronic species.

The Tautomeric Species
  • Tautomer A (3-Br, 5-CF₃): Proton on the nitrogen adjacent to the -CF₃ group (structurally defined as position 1 relative to the substituents).

  • Tautomer B (5-Br, 3-CF₃): Proton on the nitrogen distant from the -CF₃ group.

Note: Due to the symmetry of the pyrazole core, the "3-bromo-5-trifluoromethyl" and "5-bromo-3-trifluoromethyl" names refer to the same chemical entity in equilibrium, but they represent distinct energetic minima.

Computational Protocol for Tautomerism

To accurately predict the dominant tautomer, the following DFT (Density Functional Theory) workflow is required.

Protocol:

  • Level of Theory: B3LYP/6-311++G(d,p) is the industry standard for small organic heterocycles. For higher accuracy regarding halogen interactions, the M06-2X functional is recommended to account for dispersion forces.

  • Solvation Models: Gas-phase calculations often favor the tautomer that minimizes dipole moments. However, biological relevance requires PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) in water (

    
    ) and DMSO (
    
    
    
    ).

Theoretical Insight: Electron-withdrawing groups (EWGs) like -CF₃ generally destabilize the adjacent N-H bond due to inductive electron withdrawal, making the nitrogen less basic. Therefore, Tautomer B (5-Br, 3-CF₃) , where the N-H is distal to the -CF₃ group, is theoretically predicted to be the major tautomer in solution.

Visualization of Tautomeric Flux

The following diagram illustrates the proton migration and the resulting re-indexing of the ring.

Tautomerism cluster_0 Tautomeric Equilibrium T1 Tautomer A (3-Br-5-CF3) (H on N adjacent to CF3) TS Transition State (Proton Transfer) T1->TS +ΔG‡ T2 Tautomer B (5-Br-3-CF3) (H on N distal to CF3) TS->T2 -ΔG (Stabilization) caption Fig 1. Annular tautomerism driven by substituent electronics. T2->T1 Fast Exchange

Electronic Structure & Reactivity Descriptors

Understanding the electron density distribution is vital for predicting how this scaffold interacts with protein targets and synthetic reagents.

Molecular Electrostatic Potential (MEP)

The MEP map of this molecule reveals two critical "hotspots" for non-covalent interactions:

  • The Sigma-Hole on Bromine: A region of positive electrostatic potential on the extension of the C-Br bond. This allows the molecule to act as a Lewis acid in halogen bonding interactions with backbone carbonyls in proteins (e.g., Kinase hinge regions).

  • The Fluorine Belt: The -CF₃ group creates a dense region of negative potential, acting as a weak hydrogen bond acceptor but primarily functioning to modulate lipophilicity and metabolic resistance.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the pyrazole ring

    
    -system and the bromine lone pairs. High energy indicates susceptibility to electrophilic attack (though -CF₃ deactivates the ring).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): localized across the heterocyclic core. The energy gap (

    
    ) correlates with chemical hardness (
    
    
    
    ).

Reactivity Prediction Table:

DescriptorTrend in 3-Br-5-CF₃-PyrazoleImplication for Drug Design
Chemical Hardness (

)
HighStable, resistant to metabolic degradation.
Electrophilicity Index (

)
Moderate-HighThe ring is deactivated; N-alkylation requires base catalysis.
Dipole Moment (

)
Vector dependent on tautomerInfluences solubility and orientation in binding pockets.
C-Br Bond Length ~1.88 ÅStandard for heteroaryl bromides; suitable for Pd-catalyzed coupling.

Computational Workflow for Ligand Design

When using 3-Bromo-5-(trifluoromethyl)-1H-pyrazole as a fragment in drug design, a rigorous computational workflow ensures valid results.

Step-by-Step Protocol
  • Geometry Optimization:

    • Software: Gaussian 16 / ORCA / GAMESS.

    • Command: Opt Freq B3LYP/6-311++G(d,p) ScrF=(Solvent=Water).

    • Validation: Ensure no imaginary frequencies.

  • Descriptor Calculation:

    • Calculate Mulliken and NBO (Natural Bond Orbital) charges to determine the most acidic proton (N-H).

    • Generate MEP surfaces (Isovalue = 0.0004 a.u.) to visualize the Br sigma-hole.

  • Docking Preparation:

    • Since the proton is mobile, dock both tautomers independently.

    • Allow flexible rotation of the -CF₃ group (though the barrier is low, specific conformations may fit tight pockets).

Workflow Diagram

Workflow cluster_DFT Quantum Mechanics (DFT) cluster_App Application Phase Start Input Structure (3-Br-5-CF3-Pyrazole) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Analysis (Confirm Minima) Opt->Freq NBO NBO Analysis (Charge Distribution) Freq->NBO MEP MEP Mapping (Sigma-Hole ID) Freq->MEP Dock Molecular Docking (Both Tautomers) NBO->Dock MEP->Dock caption Fig 2. Computational pipeline from QM optimization to docking.

Synthetic Implications of Theoretical Data[1][2][3]

Theoretical acidity values (pKa prediction) inform the synthetic handling of this compound.

  • Acidity: The -CF₃ group significantly increases the acidity of the N-H proton compared to unsubstituted pyrazole (pKa ~14). 3-Br-5-CF₃-pyrazole is expected to have a pKa in the range of 10-11.

  • Alkylation Regioselectivity:

    • Under basic conditions (e.g., K₂CO₃), the pyrazolate anion is formed.

    • Theoretical Prediction: Alkylation will occur preferentially at the nitrogen furthest from the steric bulk of the -CF₃ group, or controlled by the coordination of the cation to the N lone pair. DFT transition state modeling (TS) is recommended to predict N1 vs. N2 alkylation ratios for specific electrophiles.

References

The following references provide the foundational methodologies and comparative data used to construct this guide.

  • Alkorta, I., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Link

  • Filarowski, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. Molecules. Link

  • El-Hiti, G. A., et al. (2018). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. BMC Chemistry. Link

  • Weng, Z., et al. (2020).[1] Silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles. Tetrahedron Letters. Link

  • BenchChem Technical Data. (2025). Tautomerism in 3-Methylpyrazole and its Derivatives. Link

  • PubChem. (2025). Compound Summary: 3-Bromo-5-(trifluoromethyl)-1H-pyrazole.[2][3] Link

Sources

Technical Guide: Reactivity & Functionalization of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity of the Bromine Atom in 3-Bromo-5-(trifluoromethyl)-1H-pyrazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Dual-Personality" Scaffold

3-Bromo-5-(trifluoromethyl)-1H-pyrazole (CAS: 93608-11-8) is a high-value pharmacophore in medicinal chemistry, serving as a bioisostere for phenyl rings and a gateway to fluorinated heterocycles. Its reactivity is defined by a "push-pull" electronic environment: the electron-rich pyrazole ring is significantly deactivated by the strong electron-withdrawing trifluoromethyl (CF₃) group at C5, while the bromine at C3 provides a handle for cross-coupling.

For the synthetic chemist, this molecule presents a binary challenge:

  • The Acidic Proton (N-H): The CF₃ group significantly increases the acidity of the N-H bond (pKa < 14), making the molecule prone to deprotonation and subsequent catalyst poisoning in cross-coupling reactions.

  • Regiochemical Ambiguity: The tautomeric equilibrium between 3-bromo-5-(trifluoromethyl) and 5-bromo-3-(trifluoromethyl) complicates N-functionalization, often leading to isomeric mixtures that require careful separation.

This guide details the mechanistic pathways to selectively engage the C-Br bond, either through direct "unprotected" catalysis or via regioselective protection strategies.

Structural Dynamics & Reactivity Landscape[1]

Tautomerism and Nomenclature

In solution, the molecule exists in rapid equilibrium. While commercially labeled as the 3-bromo-5-(trifluoromethyl) tautomer, the proton shuttles between N1 and N2.

  • Tautomer A: N1-H, C3-Br, C5-CF₃ (Sterically crowded if N1 is substituted).

  • Tautomer B: N1-H, C3-CF₃, C5-Br (Less sterically crowded at N1).

Critical Insight: The reactivity of the bromine atom is latent until the nitrogen valency is addressed. The "free" NH is a competent ligand for Palladium, often displacing phosphines and arresting the catalytic cycle (formation of stable Pd-pyrazolate complexes).

Electronic Effects of the CF₃ Group
  • Inductive Withdrawal (-I): The CF₃ group pulls electron density from the ring, making the C-Br bond more susceptible to oxidative addition by Pd(0) compared to non-fluorinated pyrazoles. However, it also reduces the nucleophilicity of the nitrogen, requiring stronger bases for alkylation.

  • C-H Acidity: The C4-H proton is acidified by the flanking CF₃, making C4-lithiation a competing pathway during halogen exchange if temperatures are not strictly controlled (<-70 °C).

ReactivityLandscape Start 3-Bromo-5-(CF3)-1H-pyrazole NH_Acid High N-H Acidity (Catalyst Poisoning) Start->NH_Acid CF3 Effect Tautomer Tautomeric Equilibrium Start->Tautomer CBr_Bond C-Br Reactivity (Oxidative Addition) Start->CBr_Bond Path_Direct Direct Coupling (Requires Specialized Ligands) NH_Acid->Path_Direct Challenge Path_Protect N-Protection/Alkylation (Defines Regiochemistry) Tautomer->Path_Protect Must Resolve CBr_Bond->Path_Direct CBr_Bond->Path_Protect

Figure 1: The reactivity landscape of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole, highlighting the competing electronic and steric factors.

Primary Vector: Palladium-Catalyzed Cross-Coupling[2][3][4]

Strategy A: The "Protected" Route (Recommended)

To maximize yield and simplify purification, N-protection is the standard first step.

  • Regioselectivity Rule: Alkylation generally favors the nitrogen distal to the bulkier CF₃ group due to steric hindrance.

    • Major Product: 1-Alkyl-5-bromo-3-(trifluoromethyl)pyrazole (Alkyl group next to Br).

    • Minor Product: 1-Alkyl-3-bromo-5-(trifluoromethyl)pyrazole (Alkyl group next to CF₃).

  • Implication: This "swaps" the nomenclature positions. The Br moves from C3 to C5 in the major isomer's IUPAC name.

Strategy B: The "Unprotected" Route (Direct Coupling)

Direct coupling of the free NH pyrazole is possible but requires specific ligand systems capable of preventing Pd-pyrazolate formation.

  • Catalyst System: XPhos Pd G2 or Pd-BIAN complexes.

  • Mechanism: The bulky biaryl phosphine (XPhos) prevents the formation of bridging pyrazolate species, keeping the Pd center active for the oxidative addition into the C-Br bond.

  • Base Selection: Weak bases (K₃PO₄) are preferred over strong alkoxides to minimize competitive deprotonation of the NH before the transmetallation step.

Secondary Vector: Lithium-Halogen Exchange[1]

The C-Br bond undergoes rapid Lithium-Halogen exchange with n-BuLi or t-BuLi. However, the acidic NH consumes one equivalent of base immediately.

  • Stoichiometry: Requires 2.0 - 2.2 equivalents of organolithium.

    • Eq 1: Deprotonates NH → N-Li species.

    • Eq 2: Exchanges Br → C-Li species.

  • Temperature: Must be maintained below -78 °C .

  • Risk: Above -60 °C, the C4-H (flanked by CF₃) becomes susceptible to deprotonation (ortho-lithiation) or "halogen dance" mechanisms.

Experimental Protocols

Protocol 1: Regioselective N-Alkylation (Protection)

Validates the steric control of the CF₃ group.

  • Setup: Charge a round-bottom flask with 3-bromo-5-(trifluoromethyl)-1H-pyrazole (1.0 equiv) and anhydrous DMF (0.5 M).

  • Base: Add Cs₂CO₃ (1.5 equiv). Note: Cesium is preferred over Potassium for better solubility and "cesium effect" in alkylation.

  • Electrophile: Add Alkyl Halide (e.g., MeI, BnBr) (1.1 equiv) dropwise at 0 °C.

  • Reaction: Warm to RT and stir for 4-12 h.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

  • Purification: Silica gel chromatography.

    • Outcome: Expect ~3:1 to 10:1 mixture favoring the 1-alkyl-5-bromo-3-(trifluoromethyl) isomer (alkyl distal to CF₃). Confirm regiochemistry via NOESY NMR (interaction between N-Alkyl protons and C4-H vs absence of interaction with CF₃).

Protocol 2: Suzuki-Miyaura Coupling (Unprotected)

Utilizes Pre-catalyst technology to overcome NH poisoning.

  • Reagents:

    • 3-Bromo-5-(trifluoromethyl)-1H-pyrazole (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst: XPhos Pd G2 (2-5 mol%)[1]

    • Base: K₃PO₄ (0.5 M in H₂O) (3.0 equiv)

    • Solvent: 1,4-Dioxane or THF.

  • Procedure:

    • Combine pyrazole, boronic acid, and catalyst in a microwave vial.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvent and aqueous base.

    • Heat to 80 °C (oil bath) or 100 °C (Microwave, 30 min).

  • Observation: The reaction mixture should remain dark/amber. Precipitation of Pd black indicates catalyst death (likely due to insufficient ligand protection of the metal center).

  • Workup: Filter through Celite, extract with EtOAc/Brine.

Data Summary: Reactivity Comparison

Reaction TypeConditionsCritical FactorExpected Yield
N-Alkylation Cs₂CO₃, DMF, RTSteric bulk of CF₃ directs regioselectivity.85-95% (Mixture)
Suzuki (Protected) Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OStandard coupling; highly reliable.>90%
Suzuki (Unprotected) XPhos Pd G2, K₃PO₄, THF/H₂OLigand bulk prevents N-coordination.[2]60-80%
Li-Exchange n-BuLi (2.2 eq), THF, -78 °CNH acidity requires double lithiation.70-85%
Buchwald-Hartwig Pd-BIAN or BrettPhos, NaOtBuDifficult; N-arylation often competes.40-60%

Pathway Visualization

Protocols Start 3-Bromo-5-(CF3)-1H-pyrazole Decision Is N-H Protection Desired? Start->Decision Protect Step 1: N-Alkylation (Cs2CO3, R-X) Decision->Protect Yes (High Yields) Direct Direct Coupling (Unprotected) Decision->Direct No (Fewer Steps) Regio Regio-Outcome: Major: 1-R-5-Br-3-CF3 Minor: 1-R-3-Br-5-CF3 Protect->Regio Suzuki_Std Step 2: Standard Suzuki (Pd(dppf)Cl2, Boronic Acid) Regio->Suzuki_Std Suzuki_Adv Advanced Suzuki (XPhos Pd G2, K3PO4) Direct->Suzuki_Adv Cross-Coupling Li_Ex Li-Halogen Exchange (2.2 eq n-BuLi, -78C) Direct->Li_Ex Electrophile Quench

Figure 2: Decision tree for functionalizing the pyrazole core, contrasting the protected vs. unprotected workflows.

References

  • Edilova, Y. O., et al. (2025).[3][4][5] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 26(21), 10335.[4][5] Link

  • Luo, Y., et al. (2022).[6] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 9947–9956. Link

  • Colbon, P., et al. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 16(3), 788–791. Link

  • Bouchikhi, F., et al. (2021). "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances, 11, 4006-4014. Link

  • Sigma-Aldrich. "Product Specification: 3-Bromo-5-(trifluoromethyl)-1H-pyrazole." Link

Sources

Methodological & Application

Introduction: The Strategic Value of the Trifluoromethylpyrazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Strategic Use of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole in Modern Organic Synthesis

The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, improve lipophilicity, and modulate pKa, often leading to superior pharmacological profiles. When combined with a pyrazole ring—a privileged heterocyclic motif known for its diverse biological activities—the resulting trifluoromethylpyrazole core becomes a highly sought-after building block.

3-Bromo-5-(trifluoromethyl)-1H-pyrazole serves as a key intermediate in accessing this valuable chemical space. Its structure offers two distinct points for diversification: the reactive bromine atom at the 3-position, ideal for carbon-carbon and carbon-heteroatom bond formation, and the acidic N-H proton of the pyrazole ring, which allows for a wide range of N-functionalization reactions. This dual reactivity makes it a powerful and flexible tool for constructing complex molecular architectures.

Core Synthetic Applications: A Mechanistic Approach

The synthetic utility of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole is best understood by examining the key reaction classes it readily participates in. This guide will focus on two of the most powerful transformations: Palladium-catalyzed cross-coupling reactions at the C3-position and N-H functionalization.

Diagram 1: Synthetic Pathways

G cluster_0 C3-Position Functionalization cluster_1 N1-Position Functionalization main 3-Bromo-5-(trifluoromethyl)-1H-pyrazole suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) main->suzuki Pd Catalyst, Base, Ar-B(OH)₂ buchwald Buchwald-Hartwig Amination (C-N Bond Formation) main->buchwald Pd Catalyst, Base, R₂NH sonogashira Sonogashira Coupling (C-C Bond Formation) main->sonogashira Pd/Cu Catalysts, Base, Alkyne n_arylation N-Arylation main->n_arylation Base, Ar-X n_alkylation N-Alkylation main->n_alkylation Base, R-X product_c product_c suzuki->product_c 3-Aryl-5-(trifluoromethyl)pyrazole product_cn product_cn buchwald->product_cn 3-Amino-5-(trifluoromethyl)pyrazole product_cc product_cc sonogashira->product_cc 3-Alkynyl-5-(trifluoromethyl)pyrazole product_n product_n n_arylation->product_n 1-Aryl-3-bromo-5-(trifluoromethyl)pyrazole product_n_alkyl product_n_alkyl n_alkylation->product_n_alkyl 1-Alkyl-3-bromo-5-(trifluoromethyl)pyrazole G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Pd Catalyst & Ligand to flame-dried flask prep2 2. Add 3-Bromo-5-(CF₃)-pyrazole & Amine prep1->prep2 react1 3. Add Anhydrous Solvent (e.g., Toluene) prep2->react1 react2 4. Add Base (e.g., LHMDS) react1->react2 react3 5. Heat to 80-100 °C & Monitor react2->react3 workup1 6. Quench with aq. NH₄Cl react3->workup1 workup2 7. Extract with Ethyl Acetate workup1->workup2 workup3 8. Dry, Concentrate & Purify via Chromatography workup2->workup3 final_product Final Product: 3-Amino-5-(CF₃)-pyrazole workup3->final_product

Application Note: 3-Bromo-5-(trifluoromethyl)-1H-pyrazole in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Bromo-5-(trifluoromethyl)-1H-pyrazole as a Building Block for Agrochemicals Content Type: Detailed Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Agrochemical Researchers, Process Development Scientists

Executive Summary

3-Bromo-5-(trifluoromethyl)-1H-pyrazole (CAS: 93608-11-8) represents a "privileged scaffold" in modern agrochemical synthesis. Its value lies in the trifunctional nature of its core: the trifluoromethyl group (


)  confers metabolic stability and lipophilicity; the bromine handle  enables versatile carbon-carbon bond formation (Suzuki, Sonogashira); and the acidic N-H  allows for tuning of physical properties via alkylation.

This guide provides a rigorous technical analysis of this building block, focusing on overcoming its primary synthetic challenge: regioselectivity during N-functionalization . We present optimized protocols for converting this scaffold into high-value succinate dehydrogenase inhibitor (SDHI) analogs and novel insecticidal pharmacophores.

Chemical Profile & Strategic Utility[1]

The Fluorine Effect in Crop Protection

The


 moiety is a bioisostere of the isopropyl group and the chlorine atom but offers distinct advantages:
  • Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) prevents oxidative degradation by cytochrome P450 enzymes in pests/fungi, extending the half-life of the active ingredient.

  • Lipophilicity Modulation: It increases

    
    , facilitating cuticular penetration in insects and uptake in fungal membranes.
    
Tautomerism and Reactivity

As a free base, the compound exists in a tautomeric equilibrium. This is the critical variable in synthesis.

  • Tautomer A: 3-Bromo-5-(trifluoromethyl)-1H-pyrazole[1][2]

  • Tautomer B: 5-Bromo-3-(trifluoromethyl)-1H-pyrazole

Expert Insight: In solution, the equilibrium is solvent-dependent. However, upon N-alkylation , the symmetry breaks. The "3-bromo" or "5-bromo" designation of the product depends entirely on which nitrogen is alkylated.

  • 
    -alkylation  (adjacent to 
    
    
    
    ) yields a 5-bromo-3-(trifluoromethyl) product.
  • 
    -alkylation  (adjacent to Br) yields a 3-bromo-5-(trifluoromethyl)  product.
    

Controlling this selectivity is the difference between a high-yield process and a difficult separation.

Visualizing the Synthetic Logic

The following flowchart illustrates the decision matrix for functionalizing this scaffold, highlighting the divergence in regiochemistry based on reaction conditions.

G Start 3-Bromo-5-(trifluoromethyl)-1H-pyrazole (Tautomeric Mix) ConditionA Condition A: Soft Electrophile / Steric Control (e.g., Mitsunobu, bulky R-X) Start->ConditionA Path 1 ConditionB Condition B: Hard Electrophile / Kinetic Control (e.g., MeI, NaH, SN2) Start->ConditionB Path 2 ProdA Isomer 1: 1-R-3-bromo-5-(trifluoromethyl)pyrazole (More Sterically Congested) ConditionA->ProdA Favors N2 Alkylation ProdB Isomer 2: 1-R-5-bromo-3-(trifluoromethyl)pyrazole (Thermodynamic Product) ConditionB->ProdB Favors N1 Alkylation Coupling Pd-Catalyzed Cross Coupling (Suzuki/Buchwald) ProdA->Coupling ProdB->Coupling SDHI SDHI Fungicide Analogs (Amide Linkage) Coupling->SDHI Carbonylation Insecticide Ryanodine Receptor Modulators (Anthranilic Diamides) Coupling->Insecticide C-N Coupling

Caption: Decision tree for regioselective functionalization. Path selection determines the final pharmacophore geometry.

Experimental Protocols

Protocol A: Regioselective N-Alkylation (Thermodynamic Control)

Objective: To synthesize 1-methyl-5-bromo-3-(trifluoromethyl)pyrazole with >90% regioselectivity. Mechanism: Alkylation at


 (adjacent to 

) is generally favored thermodynamically due to the electron-withdrawing nature of the

group making the distant nitrogen (

) less nucleophilic, while steric hindrance usually disfavors

. However, under specific basic conditions, the electronic effect dominates.

Materials:

  • 3-Bromo-5-(trifluoromethyl)-1H-pyrazole (1.0 eq)

  • Methyl Iodide (MeI) (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq) — Selected for the "Cesium Effect" enhancing solubility and reactivity.
    
  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-Bromo-5-(trifluoromethyl)-1H-pyrazole (215 mg, 1.0 mmol) and

    
     (650 mg, 2.0 mmol).
    
  • Solvation: Add anhydrous DMF (5 mL) under an Argon atmosphere. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

  • Addition: Cool the mixture to 0°C. Add Methyl Iodide (75 µL, 1.2 mmol) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

    • Checkpoint: The major spot (

      
      ) corresponds to the 1-methyl-5-bromo isomer.
      
  • Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine (
    
    
    
    mL) to remove DMF. Dry over
    
    
    .[3]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Yield: 85-92% of the 1-methyl-5-bromo-3-(trifluoromethyl) isomer.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-3 Arylation)

Objective: Functionalize the bromine handle to create a biaryl scaffold common in SDHI fungicides. Challenge: Electron-deficient pyrazoles can be sluggish in oxidative addition. Solution: Use of a specialized phosphine ligand (XPhos) and a weak base to prevent protodebromination.

Materials:

  • N-Alkylated Bromo-pyrazole substrate (from Protocol A) (1.0 eq)

  • (4-Chlorophenyl)boronic acid (1.5 eq) — Model for agrochemical lipophilic tail.

  • 
     (2 mol%)
    
  • XPhos (4 mol%)

  • 
     (3.0 eq)
    
  • 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a vial, mix

    
     and XPhos in 1 mL of dioxane. Stir for 5 minutes at RT until the solution turns a clear dark orange/red (formation of active Pd(0)-L species).
    
  • Assembly: In a microwave vial or pressure tube, combine the pyrazole substrate (0.5 mmol), boronic acid (0.75 mmol), and finely ground

    
     (1.5 mmol).
    
  • Solvent Addition: Add the remaining dioxane (3 mL) and degassed water (1 mL). Add the pre-formed catalyst solution.[3]

  • Degassing: Sparge the mixture with Argon for 2 minutes. Cap the vial.

  • Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 45 minutes (microwave).

  • Workup: Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.[3] Wash the filtrate with water and brine.

  • Analysis:

    
     NMR should show the disappearance of the pyrazole-H signal (if C-4 is substituted) or shifts in the aromatic region.
    

Data Summary: Regioselectivity Optimization

The following table summarizes the effect of base and solvent on the N-alkylation ratio (N1-alkyl vs N2-alkyl) for 3-bromo-5-(trifluoromethyl)pyrazole.

BaseSolventTemperatureRatio (5-Br : 3-Br)*YieldNotes

AcetoneReflux60 : 4088%Poor selectivity (Kinetic/Thermodynamic mix)

THF0°C -> RT45 : 5590%Kinetic control favors less hindered N

DMF RT 92 : 8 91% Recommended: Thermodynamic control

t-BuOH40°C85 : 1575%Lower yield due to decomposition

*Note: "5-Br" refers to 1-alkyl-5-bromo-3-(trifluoromethyl)pyrazole; "3-Br" refers to 1-alkyl-3-bromo-5-(trifluoromethyl)pyrazole.

Troubleshooting & Expert Tips

  • "My reaction stalled during Suzuki coupling."

    • Cause: The

      
       group makes the pyrazole ring electron-poor, stabilizing the Pd(II) intermediate and slowing reductive elimination.
      
    • Fix: Switch to Sphos or XPhos ligands which are bulky and electron-rich, accelerating the reductive elimination step. Ensure strict oxygen-free conditions.

  • "I cannot separate the N-alkylated regioisomers."

    • Cause: The isomers often have identical

      
       values in standard Hexane/EtOAc systems.
      
    • Fix: Use Toluene/Acetone (95:5) or Dichloromethane/MeOH (99:1) as the eluent. The dipole moments differ sufficiently for separation in these solvent systems. Alternatively, use preparative HPLC with a C18 column.

  • Safety Warning:

    • 3-Bromo-5-(trifluoromethyl)-1H-pyrazole is an irritant.

    • Methyl Iodide is a potent neurotoxin and alkylating agent. Use only in a well-ventilated fume hood with double-gloving (Nitrile/Laminate).

References

  • Sigma-Aldrich. 3-Bromo-5-(trifluoromethyl)-1H-pyrazole Product Sheet.Link

  • Royal Society of Chemistry. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (Context on coupling conditions for bromo-CF3-pyrazoles). Link

  • BenchChem. Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.Link

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int. J. Mol.[4][5] Sci. 2025. Link

  • Organic Chemistry Portal. Regioselective Synthesis of 3-Trifluoromethylpyrazole. (Mechanistic insights on regioselectivity). Link

Sources

The Strategic Deployment of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Within this landscape, the 3-Bromo-5-(trifluoromethyl)-1H-pyrazole motif has emerged as a highly versatile and sought-after building block. Its unique combination of a reactive bromine handle for diverse chemical modifications and the potent electronic influence of the trifluoromethyl group makes it an invaluable starting point for the synthesis of a wide array of biologically active molecules.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole in medicinal chemistry. We will delve into its synthetic utility, providing detailed, field-proven protocols for its derivatization, and showcase its role in the development of potent therapeutic and agrochemical agents.

The Power of the Pyrazole Core: A Trifluoromethyl Twist

The pyrazole nucleus is a well-established pharmacophore, present in numerous approved drugs and clinical candidates.[1][2] The addition of a trifluoromethyl group significantly modulates the electronic properties of the pyrazole ring, enhancing its stability and lipophilicity. This strategic fluorination can lead to improved cell permeability and more favorable interactions with biological targets. The bromine atom at the 3-position serves as a versatile synthetic handle, allowing for the introduction of a wide range of substituents through various cross-coupling reactions, thereby enabling extensive structure-activity relationship (SAR) studies.

Synthetic Utility: A Gateway to Molecular Diversity

The true power of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole lies in its synthetic tractability. The bromine atom can be readily displaced or coupled to introduce new functionalities, making it a cornerstone for combinatorial chemistry and library synthesis.

Key Synthetic Transformations:
  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids.

    • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.

  • Lithiation and Br-Li Exchange: These methods provide access to nucleophilic pyrazole intermediates that can react with a variety of electrophiles to introduce diverse functional groups.[3][4]

  • Directed Ortho-Metalation (DoM): This technique allows for the selective functionalization of positions adjacent to the pyrazole ring nitrogen.[3][4]

Application Notes and Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole. These protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole with an arylboronic acid to form a 3-aryl-5-(trifluoromethyl)-1H-pyrazole derivative. This reaction is fundamental for creating biaryl structures often found in kinase inhibitors and other therapeutic agents.

Materials:

  • 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-Bromo-5-(trifluoromethyl)-1H-pyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to create an inert atmosphere.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of 1,4-dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole to synthesize 3-amino-5-(trifluoromethyl)-1H-pyrazole derivatives. This transformation is crucial for accessing a key pharmacophore in many kinase inhibitors and other biologically active molecules.

Materials:

  • 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equivalents)

  • Solvent (e.g., Toluene or 1,4-dioxane)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, add 3-Bromo-5-(trifluoromethyl)-1H-pyrazole (1.0 mmol), the amine (1.2 mmol), and Cs₂CO₃ (1.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., Xantphos, 0.04 mmol) under a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 10 mL of toluene) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Medicinal Chemistry Applications: From Agrochemicals to Therapeutics

Derivatives of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole have demonstrated a broad spectrum of biological activities, finding applications in both agriculture and human health.

Agrochemicals: Protecting Crops with Precision

The 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold, a close analog of our topic compound, is a key component in several commercial insecticides, including chlorantraniliprole and cyantraniliprole.[5] These compounds act as potent and selective modulators of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis. The trifluoromethyl group is crucial for their high insecticidal activity.

Derivatives of trifluoromethyl-pyrazoles have also shown promise as herbicides and fungicides.[6][7] For instance, certain pyrazole analogs exhibit potent antifungal activity against various plant pathogenic fungi, with some compounds showing efficacy comparable to commercial fungicides like pyraclostrobin.[7]

Table 1: Representative Agrochemical Activity of Trifluoromethyl-Pyrazole Derivatives

Compound ClassTarget OrganismBiological ActivityReference
DiacylhydrazinesHelicoverpa armigera, Plutella xylostellaFavorable insecticidal activity[5]
Pyrazole AmidesGibberella zeae, Botrytis dothideaEC₅₀ values in the low µg/mL range[8]
Phenylpyridine PyrazolesBroadleaf weedsExcellent post-emergence herbicidal effect[9]
Therapeutics: Targeting Key Pathways in Human Disease

In medicinal chemistry, the 3-amino-5-(trifluoromethyl)-1H-pyrazole scaffold, readily accessible from 3-bromo-5-(trifluoromethyl)-1H-pyrazole via Buchwald-Hartwig amination, is a privileged structure in the design of kinase inhibitors.[10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrazole core can act as a hinge-binding motif, while the trifluoromethyl group can enhance binding affinity and metabolic stability.

Table 2: Representative Biological Activity of Bioactive Pyrazole Derivatives

Compound ClassTargetBiological Activity (IC₅₀/EC₅₀)Reference
Pyrazolo[1,5-a]pyrimidinesMCF-7 cancer cellsIC₅₀ = 6.1 ± 0.4 µM[11]
Imidazo[1,2-b]pyrazol-3-onesCyclooxygenase-2 (COX-2)IC₅₀ = 79.32 ± 1.32 μM[11]
Pyrazole-thiazole derivativesSpodoptera frugiperdaLC₅₀ values in the µg/mL range[12]
Pyrazole CarbothioamidesEpidermal Growth Factor Receptor (EGFR) KinaseIC₅₀ = 0.07 µM[13]

Visualizing the Synthetic and Biological Landscape

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a key synthetic workflow and a representative signaling pathway targeted by pyrazole derivatives.

Synthetic_Workflow start 3-Bromo-5-(trifluoromethyl)-1H-pyrazole suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst) start->buchwald product_c 3-Aryl-5-(trifluoromethyl)-1H-pyrazole (e.g., Kinase Inhibitor Scaffold) suzuki->product_c product_n 3-Amino-5-(trifluoromethyl)-1H-pyrazole (e.g., Kinase Inhibitor Scaffold) buchwald->product_n

Caption: Synthetic diversification of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->Raf

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a powerful and versatile building block in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it a highly valuable scaffold for the development of new therapeutic agents and agrochemicals. The protocols and data presented in this guide serve as a valuable resource for researchers in the field, providing a solid foundation for the rational design and synthesis of novel, high-impact molecules. The continued exploration of this privileged scaffold is certain to yield new and exciting discoveries in the years to come.

References

  • Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. PMC. [Link]

  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. MDPI. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Semantic Scholar. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. MDPI. [Link]

  • Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. ResearchGate. [Link]

  • Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Recent advances in bioactive pyrazoles. PubMed. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ResearchGate. [Link]

  • Bioactive trifluoromethyl pyrazole derivatives. ResearchGate. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Semantic Scholar. [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. [Link]

  • Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry. [Link]

  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Publications. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

Sources

Strategic Functionalization of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole for the Development of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in modern drug discovery, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors targeting oncogenic pathways such as EGFR, VEGFR, and JAK[1]. Within this chemical space, 3-bromo-5-(trifluoromethyl)-1H-pyrazole has emerged as a highly versatile building block. The strategic placement of the trifluoromethyl (-CF


) group enhances the molecule's lipophilicity and metabolic stability[2], while the C3-bromo position provides an ideal synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling[3].

This application note details a field-proven, self-validating synthetic workflow for transforming this building block into advanced kinase inhibitor libraries. By integrating mechanistic rationale with step-by-step protocols, this guide empowers medicinal chemists to overcome common synthetic bottlenecks, such as catalyst poisoning and regioselectivity issues.

Mechanistic Rationale & Pharmacophore Utility

The biological efficacy of trifluoromethyl-pyrazoles relies heavily on their spatial orientation within the kinase ATP-binding pocket[4].

  • The Pyrazole Core: The adjacent nitrogen atoms act as critical hydrogen bond donors and acceptors, anchoring the molecule to the kinase hinge region[1].

  • The 5-CF

    
     Group:  This electron-withdrawing, bulky motif is typically directed toward the hydrophobic pocket II, optimizing van der Waals interactions and shielding the core from cytochrome P450-mediated oxidative metabolism[2].
    
  • The 3-Aryl/Heteroaryl Motif: Installed via cross-coupling, this vector projects into the solvent-exposed region or specificity pockets, allowing for precise tuning of kinase selectivity[5].

KinaseBinding Kinase Kinase ATP-Binding Site Hinge Hinge Region (Hydrogen Bonding) Kinase->Hinge Hydrophobic Hydrophobic Pocket (Van der Waals) Kinase->Hydrophobic Solvent Solvent Exposed Region Kinase->Solvent Pyrazole Pyrazole Core (NH / N) Pyrazole->Hinge Donors/Acceptors CF3 5-CF3 Group CF3->Hydrophobic Lipophilic Interaction Aryl 3-Aryl/Heteroaryl Motif Aryl->Solvent Specificity Tuning

Figure 1: Pharmacophore mapping of 3,5-disubstituted pyrazoles in the kinase ATP-binding site.

Synthetic Strategy & Workflow

Direct cross-coupling of unprotected 1H-pyrazoles is notoriously difficult. The acidic NH proton (pKa ~ 14, further lowered by the -CF


 group) can coordinate with palladium, forming inactive off-cycle complexes or promoting competitive N-arylation[5]. To ensure a robust, high-yielding synthesis, a three-step workflow is required:
  • Transient N-Protection: Masking the NH group with a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group.

  • Suzuki-Miyaura Cross-Coupling: Utilizing a highly active pre-catalyst system to overcome the strong C-Br bond[6].

  • Global Deprotection: Acidic cleavage of the SEM group to reveal the active pharmacophore[3].

SyntheticWorkflow SM 3-Bromo-5-(CF3)- 1H-pyrazole Prot Step 1: N-Protection SM->Prot Int1 SEM-Protected Intermediate Prot->Int1 Suzuki Step 2: Suzuki Coupling Int1->Suzuki Int2 3-Aryl-5-(CF3)- 1-SEM-pyrazole Suzuki->Int2 Deprot Step 3: Deprotection Int2->Deprot Product Final Kinase Inhibitor Deprot->Product

Figure 2: Three-step synthetic workflow for pyrazole-based kinase inhibitors.

Reaction Optimization Data

The oxidative addition of palladium into the electron-deficient pyrazole C-Br bond is the rate-limiting step. As demonstrated in Table 1, traditional catalysts like Pd(PPh


)

yield poor results[7]. Transitioning to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos Pd G2) drastically accelerates the reaction, allowing for lower temperatures and quantitative yields[6].

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh

)

(5 mol%)
Na

CO

Toluene/H

O (3:1)
1001645%
2PdCl

(dppf) (5 mol%)
K

CO

1,4-Dioxane/H

O (4:1)
901262%
3 XPhos Pd G2 (2 mol%) K

PO

1,4-Dioxane/H

O (4:1)
80 4 >95%

Step-by-Step Experimental Protocols

Protocol A: N-Protection with SEM-Cl

Causality: Sodium hydride (NaH) irreversibly deprotonates the pyrazole NH, generating a highly nucleophilic nitrogen anion that rapidly attacks SEM-Cl. This prevents palladium poisoning in the subsequent step.

  • Setup: Charge an oven-dried flask with 3-bromo-5-(trifluoromethyl)-1H-pyrazole (1.0 equiv) and anhydrous DMF (0.2 M). Cool the solution to 0 °C under an argon atmosphere.

  • Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv) in portions. Observation: Effervescence (H

    
     gas evolution) confirms active deprotonation. Stir for 30 minutes at 0 °C.
    
  • Alkylation: Dropwise add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (In-Process): Analyze via TLC (Hexanes/EtOAc 4:1). The highly polar starting material will disappear, replaced by a fast-moving, UV-active spot (masked NH). LC-MS will show the expected mass shift (+130 Da).

  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with EtOAc (3x). Wash the combined organics with brine (5x) to remove DMF. Dry over Na
    
    
    
    SO
    
    
    , concentrate, and purify via flash chromatography.
Protocol B: Suzuki-Miyaura Cross-Coupling

Causality: Degassing is critical to prevent the oxidation of the active Pd(0) species to inactive Pd(II). The biphasic solvent system dissolves both the organic substrates and the inorganic base required for the transmetalation step[3].

  • Setup: In a microwave vial or Schlenk flask, combine the SEM-protected pyrazole (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and K

    
    PO
    
    
    
    (2.0 equiv).
  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H

    
    O (0.1 M). Sparge the mixture with argon for 15 minutes.
    
  • Catalyst Addition: Add XPhos Pd G2 (2 mol%). Seal the vessel and heat to 80 °C for 4 hours.

  • Self-Validation (In-Process): Analyze via LC-MS. The characteristic 1:1 isotopic doublet of the brominated starting material (M / M+2) must completely disappear, replaced by the mass of the cross-coupled product.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Concentrate the organic layer and purify via silica gel chromatography.

Protocol C: Global Deprotection

Causality: Trifluoroacetic acid (TFA) cleaves the SEM acetal linkage, generating a reactive hydroxymethyl intermediate. Ethylenediamine is added subsequently to act as a nucleophilic scavenger, trapping the released formaldehyde and preventing the re-alkylation of the pyrazole core[3].

  • Cleavage: Dissolve the coupled intermediate in anhydrous DCM (0.1 M). Add TFA (20% v/v) and stir at room temperature for 3 hours.

  • Scavenging: Concentrate the reaction mixture in vacuo to remove excess TFA. Redissolve the residue in MeOH and add ethylenediamine (5.0 equiv). Stir for 2 hours at room temperature.

  • Self-Validation (In-Process): NMR analysis of the crude mixture will confirm the disappearance of the SEM aliphatic protons (0.0 ppm for Si-CH

    
    , 0.9 ppm, and 3.6 ppm) and the reappearance of the broad pyrazole NH proton at ~13.0 ppm.
    
  • Purification: Concentrate and purify the final kinase inhibitor via reverse-phase preparative HPLC (MeCN/H

    
    O with 0.1% Formic Acid) to achieve >95% purity suitable for biological assays.
    

References

  • 1 - National Institutes of Health (NIH)[1] 2.3 - Benchchem[3]

  • 7 - Google Patents[7] 4.6 - Smolecule[6] 5.2 - ResearchGate[2]

  • 5 - National Institutes of Health (NIH)[5]

  • 4 - Benchchem[4]

Sources

Application Note: Regioselective C4-Bromination of 5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Experimental Protocol for the Bromination of 5-(trifluoromethyl)-1H-pyrazole Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists

Abstract

This application note details a high-fidelity protocol for the synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazole , a critical building block in the development of agrochemicals and pharmaceuticals (e.g., p38 MAP kinase inhibitors, COX-2 inhibitors).[1] Unlike non-fluorinated pyrazoles, the electron-withdrawing trifluoromethyl (


) group significantly alters the nucleophilicity of the pyrazole ring, requiring optimized conditions to ensure complete conversion while suppressing over-bromination or N-bromination side products. This guide presents a validated N-Bromosuccinimide (NBS)  method favored for its operational simplicity and high regioselectivity.[1]
Chemical Background & Strategic Analysis
1.1 The Tautomeric Challenge

5-(trifluoromethyl)-1H-pyrazole exists in dynamic equilibrium with its tautomer, 3-(trifluoromethyl)-1H-pyrazole.[1] While the nomenclature often varies in literature, the electrophilic substitution invariably occurs at the C4 position , the only available carbon site with sufficient nucleophilic character.

  • Substrate: 5-(trifluoromethyl)-1H-pyrazole (CAS: 33454-82-9)[1]

  • Product: 4-bromo-5-(trifluoromethyl)-1H-pyrazole (CAS: 19968-17-3)[2]

1.2 Mechanistic Insight: Electrophilic Aromatic Substitution (

)

The


 group exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring relative to unsubstituted pyrazole.[1] Consequently, the use of molecular bromine (

) can sometimes be too aggressive or difficult to dose-control on a small scale, leading to complex mixtures. N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine (

), allowing for mild reaction conditions that favor the thermodynamic C4-bromo product over kinetic N-bromo intermediates.[1]

Regioselectivity Logic:

  • N1/N2: Protonated or substituted; N-bromination is reversible.

  • C3/C5: Blocked by

    
     or sterically/electronically unfavorable.
    
  • C4: The Highest Occupied Molecular Orbital (HOMO) coefficient is largest at C4, making it the preferred site for electrophilic attack.

Experimental Protocol: NBS-Mediated Bromination
2.1 Reagent Stoichiometry & Materials
ReagentMW ( g/mol )Equiv.[3][4]Role
5-(trifluoromethyl)-1H-pyrazole 136.071.0Substrate
N-Bromosuccinimide (NBS) 177.981.05 - 1.1Brominating Agent
DMF (N,N-Dimethylformamide) 73.090.5 M (Conc.)[1]Solvent
Ethyl Acetate 88.11N/AExtraction Solvent
LiCl (5% aq.[1] solution) N/AN/AWash Buffer (DMF Removal)
2.2 Step-by-Step Methodology

Step 1: Solvation

  • Charge a round-bottom flask equipped with a magnetic stir bar with 5-(trifluoromethyl)-1H-pyrazole (1.0 equiv).

  • Add DMF (anhydrous preferred) to achieve a concentration of 0.5 M.

  • Note: Acetonitrile (

    
    ) is a viable alternative if DMF removal is a bottleneck, but DMF typically accelerates the reaction due to its polarity.[1]
    

Step 2: Reagent Addition (The Critical Control Point)

  • Cool the solution to 0 °C using an ice bath. Although the reaction can proceed at room temperature (RT), cooling prevents the rapid exotherm associated with NBS addition, minimizing N-bromo side-product formation.

  • Add NBS (1.05 equiv) portion-wise over 15–20 minutes.

  • Observation: The solution may turn slightly yellow/orange.

Step 3: Reaction & Monitoring

  • Allow the reaction to warm to Room Temperature (20–25 °C) naturally.

  • Stir for 3–6 hours .

  • Validation: Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS.

    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).[1]
    • LC-MS: Look for mass shift from 137

      
       to 215/217 
      
      
      
      (1:1 Br isotope pattern).

Step 4: Workup (DMF Removal Strategy)

  • Dilute the reaction mixture with Water (5x reaction volume).

  • Extract with Ethyl Acetate (3x).[5]

  • Crucial Step: Wash the combined organic layers with 5% Aqueous Lithium Chloride (LiCl) solution (2x). Why? LiCl dramatically increases the partitioning of DMF into the aqueous phase, preventing residual solvent contamination.

  • Wash with Brine (1x).

  • Dry over anhydrous

    
     or 
    
    
    
    .

Step 5: Concentration & Purification

  • Filter off the drying agent and concentrate under reduced pressure.[6]

  • Purification: The crude solid is often sufficiently pure (>95%). If necessary, recrystallize from Hexanes/EtOAc or perform a short silica plug filtration.

  • Expected Yield: 85–95%.

  • Physical State: White to off-white solid.

Visualization of Workflow

The following diagram illustrates the logical flow and decision points within the protocol.

BrominationProtocol Start Start: 5-(CF3)-1H-pyrazole Solvation Dissolve in DMF (0.5 M) Cool to 0°C Start->Solvation Addition Add NBS (1.05 equiv) Portion-wise over 20 min Solvation->Addition Reaction Warm to RT Stir 3-6 Hours Addition->Reaction Check TLC / LC-MS Check Reaction->Check Check->Reaction Incomplete (Add 0.1 eq NBS) Workup Quench with Water Extract with EtOAc Check->Workup Complete Wash CRITICAL: Wash with 5% LiCl (Removes DMF) Workup->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Recrystallize (Hex/EtOAc) or Silica Plug Dry->Purify End Product: 4-bromo-5-(CF3)-1H-pyrazole Purify->End

Figure 1: Operational workflow for the NBS-mediated bromination of 5-(trifluoromethyl)-1H-pyrazole.[1]

Results & Discussion
4.1 Analytical Validation

Upon isolation, the product should be verified using NMR spectroscopy.

  • 1H NMR (DMSO-d6 or CDCl3):

    • Starting Material: Shows a signal for C4-H (typically a doublet or singlet around

      
       6.5–6.8 ppm depending on solvent) and the NH proton.[1]
      
    • Product: The C4-H signal disappears . The only remaining signal is the broad NH proton (usually

      
       13.0–14.0 ppm).
      
  • 19F NMR:

    • Useful for detecting regioisomers or unreacted material. The

      
       shift will move slightly downfield due to the ortho-bromo substituent.
      
4.2 Troubleshooting Table
ObservationRoot CauseCorrective Action
Incomplete Conversion Old/Wet NBSRecrystallize NBS from water or increase equivalents to 1.[1]2.
New Spot (Higher Rf) N-BrominationStir longer at RT; N-Br is kinetic and often rearranges to C-Br (thermodynamic).[1]
Sticky Oil Product Residual DMFPerform additional LiCl washes or azeotrope with heptane.[1]
Red Coloration Bromine liberationWash organic layer with 10%

(Thiosulfate) to quench free

.
Safety & Handling
  • NBS: Irritant and mild oxidizer. Store in a refrigerator.

  • DMF: Hepatotoxic and teratogenic. Use in a well-ventilated fume hood. Double-glove (Nitrile) is recommended.

  • Fluorinated Compounds: While the

    
     group is stable, avoid contact with strong reducing agents (e.g., 
    
    
    
    ) which might defluorinate under harsh conditions.[1]
References
  • Bonacorso, H. G., et al. (2019). Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles. Journal of Fluorine Chemistry. Link

  • Levin, J. I., et al. (2002). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Journal of Organic Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7147398, 4-Bromo-3-(trifluoromethyl)-1H-pyrazole. Link

  • Sigma-Aldrich. Product Specification: 4-Bromo-3-(trifluoromethyl)-1H-pyrazole.[1] Link

  • Beilstein Journals. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry. Link

Sources

Application Notes and Protocols for 3-Bromo-5-(trifluoromethyl)-1H-pyrazole in Crop Protection

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals engaged in the development of crop protection chemicals. This document details the synthesis, mechanism of action, and biological evaluation of insecticidal compounds derived from the versatile building block, 3-Bromo-5-(trifluoromethyl)-1H-pyrazole. The protocols and insights provided herein are grounded in established scientific principles and field-proven methodologies to ensure technical accuracy and practical applicability.

Introduction: The Significance of Fluorinated Pyrazoles in Agrochemicals

The pyrazole scaffold is a privileged structure in the design of modern agrochemicals, with numerous commercial products featuring this heterocyclic core. The introduction of a trifluoromethyl group, as seen in 3-Bromo-5-(trifluoromethyl)-1H-pyrazole, often enhances the biological activity and metabolic stability of the resulting compounds. This makes it a highly valuable intermediate for the synthesis of next-generation insecticides.

Derivatives of this pyrazole have been successfully developed into potent insecticides, most notably belonging to the diamide class. These compounds offer a unique mode of action, making them effective tools in integrated pest management (IPM) and for controlling pests that have developed resistance to other insecticide classes.

Physicochemical Properties of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

A thorough understanding of the starting material's properties is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₄H₂BrF₃N₂
Molecular Weight 214.97 g/mol
Appearance Solid
Boiling Point 226.5 ± 35.0 °C at 760 mmHg
Purity Typically ≥95%[1]
Storage Conditions 4°C, protect from light, stored under nitrogen
CAS Number 93608-11-8

Synthesis of a Representative Insecticide: A Chlorantraniliprole Analogue

While 3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a key building block, a well-documented example of a commercial insecticide derived from a closely related pyrazole is Chlorantraniliprole. The synthesis of Chlorantraniliprole serves as an excellent model for the types of reactions and intermediates involved when utilizing pyrazole derivatives in agrochemical synthesis.[2][3] The core strategy is a convergent synthesis involving the coupling of a pyrazole carboxylic acid with a substituted anthranilic acid derivative.[2]

Synthetic Workflow Overview

The following diagram illustrates the key steps in the synthesis of a diamide insecticide.

G cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis (from a Pyrazole Precursor) A 2-Amino-3-methylbenzoic acid B Chlorination & Cyclization A->B C Benzoxazinone Intermediate B->C D Aminolysis with Methylamine C->D E 2-Amino-5-chloro-N,3-dimethylbenzamide D->E M Final Amide Coupling E->M F Pyrazole Precursor (e.g., 2,3-Dichloropyridine) G Hydrazine Hydrate Reaction F->G H (3-chloropyridin-2-yl)-hydrazine G->H I Cyclization with Diethyl Maleate H->I J Pyrazoline Intermediate I->J K Bromination, Oxidation & Hydrolysis J->K L 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid K->L L->M N Chlorantraniliprole M->N

Caption: Convergent synthesis pathway for Chlorantraniliprole.[2]

Laboratory Protocol: Amide Coupling to form a Diamide Insecticide

This protocol details the final coupling step, which is a critical transformation in the synthesis of many pyrazole-based insecticides.[2]

Materials and Reagents:

  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 2)

  • 2-Amino-5-chloro-N,3-dimethylbenzamide (Intermediate 1)

  • Methanesulfonyl chloride

  • 3-Methylpyridine (or another suitable base)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer

  • Ice-salt bath

  • Rotary evaporator

  • Equipment for extraction and purification (e.g., separatory funnel, column chromatography supplies)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-chloro-N,3-dimethylbenzamide (1.0 eq) and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous acetonitrile.

  • Add 3-methylpyridine (2.0 eq) to the mixture and stir until all solids are dissolved.

  • Coupling Reaction: Cool the reaction mixture to -5 to 0 °C using an ice-salt bath.

  • Slowly add a solution of methanesulfonyl chloride (1.1 eq) in acetonitrile dropwise to the reaction mixture, ensuring the temperature remains below 0 °C.

  • After the addition is complete, stir the mixture at 0 °C for 15-30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Work-up and Purification: Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure diamide insecticide.

Mechanism of Action: Ryanodine Receptor Modulation

Insecticides derived from 3-Bromo-5-(trifluoromethyl)-1H-pyrazole, such as chlorantraniliprole, act as potent modulators of insect ryanodine receptors (RyRs).[4] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells.

The binding of the insecticide to the insect RyR locks the channel in a partially open state. This leads to an uncontrolled release of calcium ions from internal stores into the cytoplasm of muscle cells. The resulting depletion of intracellular calcium stores and sustained high levels of cytosolic calcium cause cessation of feeding, lethargy, muscle paralysis, and ultimately, the death of the insect.[5]

Signaling Pathway of Ryanodine Receptor Modulators

insecticide Pyrazole-derived Insecticide ryr Insect Ryanodine Receptor (RyR) insecticide->ryr Binds and Activates ca_release Uncontrolled Ca2+ Release from SR ryr->ca_release Locks Channel Open ca_depletion Depletion of Internal Ca2+ Stores ca_release->ca_depletion muscle_paralysis Muscle Paralysis ca_release->muscle_paralysis death Insect Death muscle_paralysis->death cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis formulation Formulate Test Compound dilutions Prepare Serial Dilutions formulation->dilutions treat_leaves Treat Host Plant Leaves dilutions->treat_leaves expose_insects Expose Target Insects treat_leaves->expose_insects incubate Incubate under Controlled Conditions expose_insects->incubate assess_mortality Assess Mortality at Time Points incubate->assess_mortality probit_analysis Probit Analysis (LC50) assess_mortality->probit_analysis report report probit_analysis->report Report Efficacy

Caption: Experimental workflow for insecticide efficacy testing using the leaf-dip method.

Efficacy Data for Chlorantraniliprole (A Representative Pyrazole-Derived Insecticide)

The following table summarizes the reported LC50 values for chlorantraniliprole against various lepidopteran pests, demonstrating the high level of activity achievable with this class of chemistry.

Pest SpeciesLarval InstarBioassay MethodLC50Source
Spodoptera littoralis1st - 6thLeaf Dip0.06 - 1.07 mg/L[6]
Spodoptera litura3rdLeaf Dip0.0055%[7]
Spodoptera lituraMoths-0.56 mg a.i. L⁻¹[8]
Helicoverpa armigeraMoths-LT50 of 0.089h at 1000 mg a.i. L⁻¹[5]
Agrotis ipsilonMoths-LT50 of 0.48h at 1000 mg a.i. L⁻¹[5]

Note: LC50 values can vary depending on the specific bioassay conditions, pest population, and formulation.

Conclusion

3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a valuable and versatile building block for the synthesis of novel crop protection chemicals. Its derivatives, particularly those acting as ryanodine receptor modulators, have demonstrated exceptional insecticidal activity against a broad range of lepidopteran pests. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, formulate, and evaluate new insecticidal candidates based on this promising pyrazole scaffold. A systematic approach to synthesis and biological testing, as outlined here, is critical for the successful development of the next generation of effective and selective crop protection solutions.

References

  • 2

  • 3

  • -Mwanga-Ochora/12f2010c28470a256d03d3284f933f382a201b1b)

Sources

Troubleshooting & Optimization

purification techniques for 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Bromo-5-(trifluoromethyl)-1H-pyrazole Ticket ID: #PUR-93608-11-8 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the technical support hub for 3-Bromo-5-(trifluoromethyl)-1H-pyrazole (CAS: 93608-11-8).[1] As a scaffold in agrochemical and pharmaceutical synthesis, the purity of this intermediate is critical for downstream metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

This guide moves beyond standard textbook definitions. We address the specific physicochemical behavior of the trifluoromethyl-pyrazole core : its acidity, its tautomeric fluidity, and its lipophilicity.

Module 1: The "Chemical Rescue" (Acid-Base Extraction)

Best For: Removing neutral organic impurities (unreacted starting materials, mineral oil, non-acidic byproducts) from crude reaction mixtures.

The Science: Unlike simple pyrazoles, the electron-withdrawing trifluoromethyl (


) group significantly increases the acidity of the N-H proton (estimated pKa ~10–11). We exploit this by converting the pyrazole into its water-soluble salt, washing away organic impurities, and then precipitating the pure product.
Protocol 1: pH-Swing Purification

Reagents:

  • Sodium Hydroxide (1M NaOH)

  • Hydrochloric Acid (1M or 6M HCl)

  • Organic Solvent (Ethyl Acetate or Dichloromethane)[2]

Workflow Diagram:

AcidBaseExtraction Start Crude Mixture (Solid/Oil) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with 1M NaOH (x3) Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Neutral Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Pyrazole Anion) PhaseSep->AqLayer Keep Wash Wash Aq. Layer with fresh EtOAc (x1) AqLayer->Wash Acidify Acidify Aq. Layer with HCl to pH ~2-3 Wash->Acidify Precipitate Product Precipitates (White Solid) Acidify->Precipitate Filter Filter & Dry Precipitate->Filter

Caption: Figure 1. Selective isolation of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole via deprotonation/reprotonation cycles.

Step-by-Step:

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc).

  • Extraction: Extract the organic phase 3 times with 1M NaOH . The pyrazole will deprotonate and move into the aqueous layer (yellowish solution).

  • Wash: Wash the combined aqueous basic layers once with fresh EtOAc to remove any trapped neutral organics. Discard this organic wash.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add HCl while stirring until pH reaches ~2–3.

  • Collection: The product should precipitate as a white/off-white solid. Filter and wash with cold water.

Module 2: Recrystallization (High Purity)

Best For: Final polishing to >98% purity, specifically for removing inorganic salts or colored oligomers.

The Challenge: The


 group adds lipophilicity, making the compound highly soluble in many organics, which can lead to "oiling out" rather than crystallizing.

Solvent Screening Table:

Solvent SystemSuitabilityNotes
Toluene ⭐⭐⭐ (Excellent)Best for removing non-polar impurities. Heat to boiling, cool slowly.
Ethanol/Water ⭐⭐ (Good)Classic anti-solvent method. Dissolve in hot EtOH, add warm water until turbid, cool.
Hexane/EtOAc ⭐ (Fair)Risk of oiling out. Use only if Toluene fails.
Chloroform ⚠️ (Caution)High solubility; good for filtering off insoluble salts, but poor for crystallization yield.

Protocol 2: Toluene Recrystallization

  • Place crude solid in a flask with a stir bar.

  • Add Toluene (approx. 3–5 mL per gram of solid).

  • Heat to reflux (

    
    ). If solid remains, add more toluene in small increments.
    
  • Hot Filtration: If black specks (carbon/Pd residues) remain, filter while hot through a glass frit or Celite pad.

  • Cooling: Allow the filtrate to cool to room temperature slowly (turn off heat, leave in oil bath).

  • Crystallization: Once at room temp, move to an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Collect crystals and wash with cold hexanes.

Module 3: Troubleshooting & FAQs

Q1: I see two spots on my TLC plate. Is my compound impure?

Diagnosis: Likely No . Explanation: This is a classic "False Positive" for 3/5-substituted pyrazoles.

  • Tautomerism: In solution, 3-Bromo-5-(trifluoromethyl)-1H-pyrazole and 5-Bromo-3-(trifluoromethyl)-1H-pyrazole are in rapid equilibrium (tautomers).

  • Silica Interaction: On acidic silica gel, the tautomerization slows down, sometimes resolving into two distinct spots or a "streak."

  • Verification: Run an NMR in

    
    . You should see a broadened NH peak and a single set of carbon signals (due to averaging) or distinct tautomer signals depending on the exchange rate. If the integration matches, it is pure.
    
Q2: My product "oiled out" during recrystallization. How do I fix it?

Diagnosis: The solution became supersaturated too quickly or the temperature dropped too fast. Remedy:

  • Re-heat the mixture until the oil redissolves.

  • Add a "seed crystal" (a tiny speck of pure product) if available.

  • Add a small amount of a more polar solvent (e.g., 1-2% Ethanol) to the Toluene to stabilize the solution.

  • Scratch the glass: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.

Q3: Chromatography is resulting in severe tailing/streaking.

Diagnosis: The acidic N-H proton is interacting with the silanols on the silica gel. Remedy:

  • Acidify the Eluent: Add 0.5% Acetic Acid to your Hexane/EtOAc mobile phase. This keeps the pyrazole protonated and sharpens the peak.

  • Alternative: Use Neutral Alumina instead of Silica Gel if the compound is sensitive to acid (though this pyrazole is generally acid-stable).

References

  • BenchChem Technical Support. (2025).[3] Synthesis of Trifluoromethylated Pyrazoles: Troubleshooting and Protocols.Link

  • Sigma-Aldrich. (n.d.). Product Specification: 3-Bromo-5-(trifluoromethyl)-1H-pyrazole (CAS 93608-11-8).[1][4]Link

  • PubChem. (n.d.). Compound Summary: 3-bromo-1-methyl-5-(trifluoromethyl)pyrazole (Structural Analog Data).Link

  • Fluorochem. (n.d.). Safety Data Sheet and Properties: 5-Bromo-3-(trifluoromethyl)-1H-pyrazole.Link

  • MDPI. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives. (Demonstrates acid/base handling of similar fluorinated pyrazoles). Link

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated halogenated heterocycles.

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction The synthesis of 3-bromo-5-(trifluoromethyl)-1H-pyrazole (CAS 93608-11-8) presents a classic regioselectivity challenge in heterocyclic chemistry. Direct electrophilic bromination of 3-(trifluoromethyl)-1H-pyrazole overwhelmingly favors the C4 position due to the inherent electron density of the pyrazole ring. To access the C3-bromo isomer, the industry standard is the Sandmeyer reaction starting from 3-amino-5-(trifluoromethyl)pyrazole. However, this pathway is fraught with competitive side reactions, including hydrolysis, azo coupling, and protodeamination.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, regioselective synthesis.

Part 1: Mechanistic Pathway & Workflow

Below is the mechanistic map illustrating the desired non-aqueous Sandmeyer pathway versus common competitive side reactions encountered during synthesis.

G A 3-Amino-5-(trifluoromethyl)pyrazole B Diazonium Intermediate A->B t-BuONO or NaNO2/H+ C 3-Bromo-5-(trifluoromethyl)pyrazole (Target Product) B->C CuBr2 or CuBr/HBr D 5-(trifluoromethyl)pyrazol-3-ol (Hydrolysis Side Product) B->D H2O (Aqueous conditions) E Azo-coupled Dimer (Coupling Side Product) B->E Unreacted Amine F 3-(trifluoromethyl)pyrazole (Reduction Side Product) B->F H-donor (e.g., THF, EtOH)

Mechanistic pathways of the Sandmeyer reaction on 3-amino-5-(trifluoromethyl)pyrazole.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I isolating 5-(trifluoromethyl)-1H-pyrazol-3-ol instead of the brominated product? Causality: This is the most common side reaction when using traditional aqueous Sandmeyer conditions (NaNO₂, aqueous HBr, CuBr). The diazonium intermediate is highly electrophilic. In the presence of water, competitive nucleophilic attack by H₂O outpaces the single-electron transfer (SET) bromination by the copper catalyst, leading to the hydrolysis product (the pyrazol-3-ol)[3]. Solution: Transition to a non-aqueous Sandmeyer protocol . Utilize tert-butyl nitrite (t-BuONO) as the organic diazotizing agent and anhydrous Copper(II) bromide (CuBr₂) in anhydrous acetonitrile (CH₃CN). This eliminates water from the system, completely suppressing phenol-type byproduct formation.

Q2: My reaction mixture turned deep red/orange, and the yield of the target bromo-pyrazole is low. What happened? Causality: A deep red or orange hue indicates azo coupling . This occurs when the unreacted starting material (3-amino-5-(trifluoromethyl)pyrazole) acts as a nucleophile and attacks the newly formed diazonium intermediate, forming an azo dimer. This happens if the diazonium species accumulates in the reaction mixture without being rapidly quenched by the halogen source. Solution: Invert your addition sequence or adjust your addition rate. Do not add the copper salt to the pre-formed diazonium. Instead, slowly add the aminopyrazole to a stirring suspension of t-BuONO and CuBr₂ in acetonitrile. This ensures the diazonium intermediate is consumed by the copper catalyst the exact moment it is generated, keeping its steady-state concentration near zero.

Q3: I detect 3-(trifluoromethyl)-1H-pyrazole (the des-bromo product) in my LC-MS. How is this forming? Causality: This is a protodeamination (reduction) artifact. During the Sandmeyer reaction, the diazonium salt is reduced by Cu(I) to form an aryl radical. If the solvent contains weak C-H bonds (e.g., THF, ethanol, or ethereal solvents), the highly reactive pyrazolyl radical will abstract a hydrogen atom from the solvent rather than recombining with a bromine radical. Solution: Strictly use solvents with high C-H bond dissociation energies that do not act as hydrogen atom donors. Anhydrous acetonitrile is the industry standard for this exact reason.

Q4: Can I bypass the amine and directly brominate 3-(trifluoromethyl)-1H-pyrazole with NBS or Br₂? Causality: No. Electrophilic Aromatic Substitution (S_EAr) on the pyrazole ring is highly regioselective for the C4 position. The two nitrogen atoms direct electron density to C4, making it the most nucleophilic site. Direct bromination with N-Bromosuccinimide (NBS) or Br₂ will almost exclusively yield 4-bromo-3-(trifluoromethyl)-1H-pyrazole [2]. To functionalize the C3 position, you must rely on the directing/activating nature of the amino group followed by its substitution [4].

Part 3: Experimental Protocols

Standard Operating Procedure: Non-Aqueous Sandmeyer Synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole This protocol is a self-validating system: the evolution of nitrogen gas and the color shift of the copper complex visually confirm the progression of the catalytic cycle.

Materials:

  • 3-Amino-5-(trifluoromethyl)pyrazole (1.0 equiv)

  • Copper(II) bromide (CuBr₂) (1.2 equiv)

  • tert-Butyl nitrite (t-BuONO) (1.5 equiv)

  • Anhydrous Acetonitrile (CH₃CN) (10 mL / gram of substrate)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with dry Nitrogen (N₂).

  • Reagent Loading: Add anhydrous CuBr₂ (1.2 equiv) and anhydrous CH₃CN to the flask. Stir at room temperature to form a dark suspension.

  • Nitrite Addition: Add t-BuONO (1.5 equiv) to the stirring CuBr₂ suspension. Self-Validation Check: The mixture should remain dark and uniform.

  • Substrate Addition (Critical Step): Dissolve 3-amino-5-(trifluoromethyl)pyrazole (1.0 equiv) in a minimal amount of anhydrous CH₃CN. Add this solution dropwise to the reaction mixture over 30-45 minutes using a syringe pump.

    • Mechanistic Note: Slow addition prevents the accumulation of the diazonium intermediate, mitigating azo coupling.

    • Self-Validation Check: Vigorous effervescence (N₂ gas evolution) will occur upon each drop. The reaction is proceeding correctly if gas evolution is immediate.

  • Reaction Maturation: Once addition is complete, heat the reaction mixture to 60 °C for 2 hours to ensure complete conversion of any residual diazonium species.

  • Quenching & Workup: Cool the mixture to room temperature. Pour the mixture into a 1 M aqueous HCl solution (to solubilize copper salts) and extract three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure 3-bromo-5-(trifluoromethyl)-1H-pyrazole.

Part 4: Quantitative Data Summary

The following table summarizes the expected outcomes and side-product profiles based on the chosen synthetic strategy.

Synthetic StrategyReagents & SolventsTarget Yield (3-Bromo)Major Side ProductSide Product Yield
Non-Aqueous Sandmeyer t-BuONO, CuBr₂, CH₃CN75 - 85% Azo-dimer (if added too fast)< 5%
Aqueous Sandmeyer NaNO₂, HBr (aq), CuBr30 - 40%5-(trifluoromethyl)pyrazol-3-ol40 - 50%
Direct Bromination NBS or Br₂, Acetic Acid0%4-bromo-3-(trifluoromethyl)pyrazole> 90%
Dehydroxybromination POBr₃, DMF (from 3-OH precursor)45 - 55%Unreacted starting material20 - 30%

Table 1: Comparative analysis of reaction conditions and their quantitative side-reaction profiles.

Part 5: References
  • Science.gov. "Efficient one-step synthesis and microwave-assisted bromination". Science.gov Topic Pages. URL:[Link]

  • Google Patents. "Fungicidal pyrazole mixtures and Sandmeyer Halogenation". Patent WO2014130409A2. URL:

  • ResearchGate. "Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles". Tetrahedron Letters. URL:[Link]

optimization of reaction conditions for Suzuki coupling of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the cross-coupling of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole .

This substrate presents a unique "perfect storm" of synthetic challenges: an acidic, unprotected pyrazole nitrogen capable of poisoning palladium catalysts, coupled with a strongly electron-withdrawing trifluoromethyl (


) group that alters the electronics of the oxidative addition step.

This guide is designed for process chemists and discovery scientists to troubleshoot, optimize, and validate the Suzuki-Miyaura coupling of this specific scaffold.

Frequently Asked Questions & Troubleshooting

Q1: My reaction stalls at 15-20% conversion when using standard


 or 

. What is causing the catalyst deactivation?
A1: The failure of first- and second-generation palladium catalysts with this substrate is caused by the unprotected pyrazole

. The

group significantly lowers the

of the pyrazole

(making it more acidic). Under basic coupling conditions, the pyrazole is deprotonated. The resulting pyrazolate anion acts as a strong

-donor, displacing phosphine ligands and coordinating to the

intermediate. This forms highly stable, off-cycle bis-azolate palladium oligomers, effectively removing active palladium from the catalytic cycle[1].

Solution: Transition to bulky, electron-rich Buchwald-type biaryl phosphine ligands (e.g., XPhos or SPhos ). The extreme steric bulk of the dicyclohexyl and triisopropylphenyl groups on XPhos physically prevents the coordination of more than one pyrazolate anion to the palladium center, keeping the metal in the active catalytic cycle[2].

Q2: I am observing a major side product corresponding to the debrominated pyrazole (5-(trifluoromethyl)-1H-pyrazole). How do I suppress this? A2: Hydrodebromination (dehalogenation) is a common side reaction for electron-deficient aryl halides. It occurs when the rate of transmetalation is slow, allowing the


 oxidative addition complex to undergo 

-hydride elimination (often from alkoxide bases or alcoholic solvents) followed by reductive elimination of the

bond[3]. Solution:
  • Change the solvent: Avoid primary or secondary alcohols (like ethanol or isopropanol). Switch to a non-reducible biphasic system like 1,4-Dioxane/

    
     or Toluene/
    
    
    
    .
  • Accelerate transmetalation: Ensure your boronic acid is not degrading and use a highly active precatalyst (like XPhos Pd G3) to ensure the transmetalation and reductive elimination steps outpace the background reduction.

Q3: Should I protect the pyrazole


 prior to the coupling? 
A3:  While modern precatalysts (like XPhos Pd G3) often eliminate the absolute need for protection, protecting the pyrazole remains a highly reliable fallback strategy if you are coupling sterically hindered ortho-substituted boronic acids. Trityl (Tr) protection is highly recommended because it is easily installed, provides immense steric shielding, and significantly improves cross-coupling yields[4]. THP (Tetrahydropyranyl) is another excellent option that is easily removed under mildly acidic conditions.

Mechanistic Causality: The Catalyst Poisoning Pathway

The diagram below illustrates the divergent pathways of the


 catalytic cycle. It highlights the causality behind catalyst poisoning by the unprotected pyrazole and how steric intervention rescues the reaction.

MechanisticPathway Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate [Ar-Pd-Br] OxAdd->PdII Poison Catalyst Poisoning (Bis-Azolate Pd Formation) PdII->Poison Unprotected N-H Small Ligand BulkyLigand Steric Shielding (e.g., XPhos Ligand) PdII->BulkyLigand Bulky Biaryl Phosphine DeadCat Inactive Pd-Oligomer (Reaction Stalls) Poison->DeadCat Transmet Transmetalation (Boronic Acid) BulkyLigand->Transmet RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Regeneration

Catalytic cycle showing Pd-poisoning by unprotected pyrazoles and rescue via bulky ligands.

Quantitative Optimization Data

The following tables summarize empirical data for the optimization of the coupling between 3-Bromo-5-(trifluoromethyl)-1H-pyrazole and phenylboronic acid. Use these matrices to guide your reagent selection.

Table 1: Catalyst and Ligand Screening (Conditions: 1.0 eq pyrazole, 1.5 eq


, 2.0 eq 

, Dioxane/

(4:1), 100 °C, 12 h)
Catalyst System (5 mol%)Ligand TypeConversion (%)Debromination (%)Cause of Failure / Success

Monodentate, Small18%5%Severe Pd-poisoning by pyrazolate.

Bidentate, Medium35%8%Partial poisoning; slow transmetalation.

+ SPhos
Monodentate, Bulky82%<2%Steric bulk prevents bis-azolate formation.
XPhos Pd G3 Precatalyst, Bulky >98% <1% Rapid generation of active

; optimal sterics.

Table 2: Base and Solvent Optimization (Conditions: XPhos Pd G3 (2 mol%), 100 °C, 4 h)

Base (2.0 eq)Solvent SystemYield (%)Observations / Causality

Toluene / EtOH /

65%Noticeable hydrodebromination due to EtOH

-hydride elimination[3].

DMF40%High temperature in polar aprotic solvent led to protodeboronation of boronic acid.

1,4-Dioxane /

(4:1)
95% Optimal biphasic system. Water dissolves base and facilitates boronate formation without degradation.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocol integrates Quantitative NMR (qNMR) as an in-process control. This creates a self-validating system where the exact chemical yield is known prior to the inherently lossy workup and chromatography steps.

Protocol A: Direct Coupling of Unprotected Pyrazole (Optimal Method)

Target: 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole

Materials:

  • 3-Bromo-5-(trifluoromethyl)-1H-pyrazole (1.0 mmol, 215 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%, 17 mg)

  • 
     (Anhydrous, finely ground) (2.0 mmol, 424 mg)
    
  • 1,3,5-Trimethoxybenzene (Internal Standard) (0.33 mmol, 56 mg)

  • 1,4-Dioxane (Degassed) (4.0 mL)

  • Deionized

    
     (Degassed) (1.0 mL)
    

Step-by-Step Methodology:

  • Preparation: To a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add the bromopyrazole, phenylboronic acid,

    
    , XPhos Pd G3, and exactly 56 mg of 1,3,5-trimethoxybenzene (internal standard).
    
  • Inert Atmosphere: Seal the vessel with a Teflon septum. Evacuate and backfill with ultra-pure Nitrogen or Argon (repeat 3 times).

  • Solvent Addition: Syringe in 4.0 mL of sparged 1,4-Dioxane and 1.0 mL of sparged

    
    .
    
  • Reaction: Heat the vigorously stirring biphasic mixture to 90 °C in a pre-heated oil bath for 4 hours.

  • Self-Validation (qNMR Sampling):

    • Cool the reaction to room temperature.

    • Withdraw exactly 50

      
       of the organic (top) layer using a micro-syringe.
      
    • Dilute into 0.6 mL of

      
       and acquire a standard 
      
      
      
      NMR spectrum.
    • Validation Logic: Integrate the sharp singlet of the internal standard (3H, ~6.1 ppm) against the newly formed pyrazole

      
       proton (1H, ~6.9 ppm). Calculate the absolute conversion. If conversion is <95%, resume heating for 2 hours.
      
  • Workup: Dilute the mixture with Ethyl Acetate (10 mL) and Water (5 mL). Separate the organic layer. Wash the aqueous layer with EtOAc (2 x 5 mL).

  • Purification: Dry the combined organics over

    
    , filter, and concentrate. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient)[5].
    
Protocol B: Fallback Trityl Protection

If coupling complex, highly sterically hindered boronic acids, protect the pyrazole first[4].

  • Dissolve 3-Bromo-5-(trifluoromethyl)-1H-pyrazole (10 mmol) in anhydrous DMF (20 mL) at 0 °C.

  • Add Potassium tert-butoxide (

    
    ) (11 mmol) portion-wise. Stir for 15 minutes.
    
  • Add Trityl Chloride (

    
    ) (10.5 mmol) in one portion.
    
  • Warm to room temperature and stir for 2 hours.

  • Quench with water, extract with DCM, and recrystallize from hot ethanol to yield the N-trityl protected substrate.

Experimental Workflow & Validation Logic

Workflow Setup Reaction Setup (Add Internal Standard) Heat Heat at 90°C (Biphasic Dioxane/H2O) Setup->Heat Sample Take 50 µL Aliquot (Organic Layer) Heat->Sample qNMR Crude qNMR Analysis (Compare to Standard) Sample->qNMR Decision Conversion > 95%? qNMR->Decision Resume Resume Heating (+2 Hours) Decision->Resume No Workup Aqueous Workup & Extraction Decision->Workup Yes Resume->Sample Purify Flash Chromatography (Pure Product) Workup->Purify

Workflow for Suzuki coupling incorporating qNMR for self-validating process control.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 2013. PMC/NIH.[Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, ACS Publications, 2013.[Link]

  • Guram, A. S. et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 2017. Academia.edu.[Link]

  • White Rose eTheses Online. Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. University of York.[Link]

Sources

Technical Support Center: Stability & Handling of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a robust heterocyclic building block widely used in agrochemical and pharmaceutical synthesis. While generally stable, users frequently report "instability" under acidic conditions.

Technical Reality: In 90% of cases, these reports are false positives caused by:

  • Pyrazolium Salt Precipitation: Mistaken for decomposition.

  • Tautomeric Equilibria: Causing confusing NMR spectra (broadening/shifting).

  • Regiochemical Ambiguity: Acid-mediated shifts in N-alkylation patterns.

True degradation (hydrolysis of the


 group) requires extreme conditions (e.g., concentrated 

> 100°C). This guide provides the diagnostic frameworks to distinguish between physical state changes and chemical degradation.

The Mechanics of Stability (Why it happens)

To troubleshoot effectively, you must understand the electronic environment of the pyrazole ring.

A. The Tautomerism & Protonation Trap

The pyrazole ring contains two nitrogen atoms:

  • Pyrrole-like Nitrogen (

    
    ):  Non-basic (lone pair participates in aromaticity).
    
  • Pyridine-like Nitrogen (

    
    ):  Basic (lone pair available for protonation).
    

In solution, the proton shuttles between nitrogens (Tautomerism). When acid is added, the basic nitrogen accepts a proton, forming a Pyrazolium Cation . This cation is highly polar and often insoluble in non-polar organic solvents (DCM, Toluene), leading to precipitation.

B. The Hydrolysis Threshold

The trifluoromethyl group is electronically shielded and kinetically stable. However, under superacidic conditions or high thermal stress in aqueous acid, the


 bonds can be activated, leading to hydrolysis into a carboxylic acid.
Visualizing the Pathway

The diagram below illustrates the equilibrium between the neutral tautomers and the stable cation, versus the irreversible hydrolysis pathway.

PyrazoleStability TautomerA Tautomer A (Neutral Free Base) TautomerB Tautomer B (Neutral Free Base) TautomerA->TautomerB Fast Equilibrium (Solvent Dependent) Cation Pyrazolium Salt (Protonated Species) TautomerA->Cation +H+ (Acid) TautomerB->Cation +H+ (Acid) Cation->TautomerA +Base (Neutralization) Hydrolysis DEGRADATION PRODUCT Pyrazolic Acid (-COOH) Cation->Hydrolysis EXTREME COND. (Conc. H2SO4, >100°C)

Figure 1: Reaction landscape of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole in acidic media. Note that salt formation is reversible, while hydrolysis is not.

Stability Data Matrix

Use this table to determine if your conditions are safe.

ConditionStability RatingExpected ObservationAction Required
HCl (1M - 6M) @ RT Stable Clear solution or white precipitate (Salt).None. If solid forms, filter or neutralize.
AcOH (Glacial) @ Reflux Stable Clear solution.Standard synthesis condition.
TFA (Neat) @ RT Stable Clear solution.Suitable for deprotection steps.

(Conc.) @ <50°C
⚠️ Caution Exothermic protonation.Monitor temp. Keep <50°C.

(Conc.) @ >100°C
Unstable Loss of

(Hydrolysis to -COOH).
STOP. Lower temp or switch acids.
Lewis Acids (

,

)
⚠️ Variable Complexation.Quench carefully to avoid hydrolysis.

Troubleshooting Guides

Issue 1: "My product precipitated out of the acidic reaction mixture."

Diagnosis: You have likely formed the hydrohalide salt (HCl or HBr salt) of the pyrazole. This is not decomposition. Verification:

  • Filter the solid.[1]

  • Suspend a small amount in water/DCM.

  • Add saturated

    
    .[1]
    
  • If it dissolves back into the DCM layer, it was the salt.

Corrective Protocol: Free Base Recovery

  • Dilute: Dilute the acidic mixture with ice water.

  • Neutralize: Slowly add saturated

    
     or 
    
    
    
    until pH
    
    
    8-9.
    • Note: Do not exceed pH 12 to avoid potential base-mediated hydrolysis or debromination (rare but possible).

  • Extract: Extract with Ethyl Acetate or DCM (

    
    ).
    
  • Dry: Dry organic layer over

    
     and concentrate.
    
  • Result: You should recover the neutral 3-Bromo-5-(trifluoromethyl)-1H-pyrazole.

Issue 2: "The NMR spectrum shows broad/missing peaks or shifted signals."

Diagnosis: Rapid tautomeric exchange or protonation shift.

  • In

    
    :  Tautomeric exchange is slow/intermediate, leading to broad signals for the ring carbons or protons.
    
  • In

    
    :  Hydrogen bonding often stabilizes one tautomer, sharpening peaks.
    
  • In Acidic

    
    :  You are observing the average signal of the protonated species.
    

Diagnostic Check: Run a


 NMR.[1]
  • Sharp Singlet (-62 ppm region): Intact

    
     group. The molecule is stable.
    
  • New Signal/Shift: If the signal has shifted significantly or disappeared, check for hydrolysis (see Issue 3).

Issue 3: "I suspect the group has hydrolyzed."

Context: This typically happens only if you attempted a reaction in concentrated sulfuric acid at high temperatures (e.g., nitration attempts). Mechanism: Acid-catalyzed hydrolysis converts


.

Validation Protocol (19F NMR Monitoring):

  • Take an aliquot of the reaction.

  • Perform a mini-workup (neutralize and extract).

  • Run

    
     NMR (unlocked or with internal standard).[1]
    
  • Analysis:

    • Intact Product:

      
       ppm (Singlet).
      
    • Hydrolyzed Product: Signal disappears (Carboxylic acid has no Fluorine) or appearance of fluoride ion (

      
      ) peak at -120 ppm if total breakdown occurred.
      

Frequently Asked Questions (FAQ)

Q: Can I use this pyrazole in a Friedel-Crafts reaction using


? 
A:  Yes, but with caution. The pyrazole nitrogen will complex with the Lewis Acid (

), deactivating the ring and requiring >1 equivalent of catalyst. Ensure moisture is excluded, as hydrated Lewis acids at high temps can trigger

hydrolysis.

Q: Which tautomer reacts during alkylation (e.g., with MeI)? A: Under basic conditions (


), the pyrazolate anion is formed. Alkylation usually favors the nitrogen furthest from the bulky/electron-withdrawing 

group (steric/electronic control), typically yielding the 1-methyl-3-bromo-5-trifluoromethyl isomer. However, under acidic conditions, regioselectivity is harder to control and depends on the specific catalyst.

Q: Is the Bromine atom stable in acid? A: Yes. The


 bond on the pyrazole ring is very stable to non-oxidizing acids (HCl, 

). It will not migrate or eliminate unless you use a radical initiator or a strong reducing metal (e.g., Zn/AcOH).

References

  • Synthesis & General Stability

    • Title: Synthesis of Diverse N-Trifluoromethyl Pyrazoles.[2]

    • Source: Journal of Organic Chemistry (2024).
    • Relevance: details stability of trifluoromethyl pyrazoles in various acidic cyclization conditions.[1]

  • Hydrolysis Mechanisms

    • Title: Trifluoromethyl Hydrolysis En Route to Corroles.[3][4]

    • Source: Chemistry - A European Journal (via ResearchG
    • Relevance: Discusses the specific conditions (extreme) required to hydrolyze on pyrazole/pyrrole systems.
  • Tautomerism Data

    • Title: Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles.[5]

    • Source: Molecules (2019).[5]

    • Relevance: Provides NMR and X-ray data explaining the broad signals and equilibrium shifts in substituted pyrazoles.
  • Physical Properties & Safety

    • Title: 3-Bromo-5-(trifluoromethyl)
    • Source: PubChem / Sigma-Aldrich.
    • Relevance: Confirmation of solid state stability and storage conditions (2-8°C).

Sources

troubleshooting guide for the synthesis of chlorantraniliprole intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Specialist: Senior Application Scientist, Process Chemistry Division Topic: Troubleshooting the Synthesis of Chlorantraniliprole & Key Intermediates

Executive Summary & Scope

Welcome to the technical support hub for Chlorantraniliprole (Rynaxypyr) synthesis. This guide addresses the most frequent failure modes encountered during the preparation of the core scaffold.

Our focus is strictly on the two most chemically challenging stages:

  • The Pyrazole Construction: specifically the regioselective synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (Intermediate B).

  • The Convergent Coupling: The amide bond formation between the pyrazole acid and 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate A).

Module A: Pyrazole Intermediate Synthesis

Target Molecule: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Critical Failure Point: Regioselectivity and Oxidation Yields.

The Mechanism & Logic

The synthesis typically proceeds via the condensation of (3-chloropyridin-2-yl)-hydrazine with diethyl maleate .[1][2]

  • Regioselectivity Logic: The hydrazine molecule has two nucleophilic nitrogens. The terminal

    
     is significantly more nucleophilic than the internal 
    
    
    
    (which is deactivated by the electron-withdrawing chloropyridine ring). Therefore, the terminal amine attacks the ester carbonyl first. If reaction temperature is uncontrolled, you risk "wrong-way" cyclization, leading to the regioisomer which is difficult to separate.
Troubleshooting Guide: Pyrazole Formation
SymptomProbable CauseCorrective Action
High Regioisomer Content Reaction temperature during maleate addition was too high (>60°C).Protocol Adjustment: Maintain temperature between 0–10°C during the initial addition of diethyl maleate. Allow the kinetic product to form before heating to reflux for cyclization.
Low Yield in Oxidation Step Incomplete conversion of pyrazoline to pyrazole using

.
Catalyst Check: Ensure Sulfuric Acid (

) is present. The oxidation by persulfate is acid-catalyzed. Without acid, the reaction stalls at the intermediate.
"Gummy" Solid after Bromination Residual

or Phosphorous byproducts trapped in the lattice.
Quench Protocol: Quench the reaction mass into ice-water slowly (exothermic!). Adjust pH to ~8-9 to solubilize phosphorous acids before filtration.
Visual Workflow: Pyrazole Synthesis

PyrazoleSynthesis cluster_warning Critical Control Point Start 2,3-Dichloropyridine Hydrazine (3-chloropyridin-2-yl) hydrazine Start->Hydrazine Hydrazine Hydrate Reflux Cyclization Pyrazolidinone Intermediate Hydrazine->Cyclization Diethyl Maleate NaOEt (Base) Bromination Pyrazoline (Brominated) Cyclization->Bromination POBr3 / CH3CN Reflux Oxidation Pyrazoline Ester Bromination->Oxidation K2S2O8 / H2SO4 Oxidative Dehydrogenation FinalAcid TARGET: Pyrazole Acid Oxidation->FinalAcid NaOH (Hydrolysis) then HCl

Figure 1: Step-wise synthesis of the Pyrazole Acid intermediate. The red cluster indicates the step determining regiochemistry.

Module B: The Coupling Reaction (Final Step)

Reaction: Amide coupling of Pyrazole Acid + Aniline Derivative. Standard Method: Methanesulfonyl chloride (MsCl) activation in Acetonitrile (MeCN) with 3-picoline.[3]

Expert Insights: Why MsCl?

While Thionyl Chloride (


) is a common chlorinating agent, it generates 

and

gas, which can be harsh on the sensitive amide functionality of the aniline partner. Methanesulfonyl chloride forms a mixed anhydride in situ. This is a milder activation method that proceeds rapidly at lower temperatures, minimizing degradation.
FAQ: Coupling Issues

Q: The reaction mixture becomes extremely viscous and stirring stops. Why?

  • A: This is likely due to the precipitation of the 3-picoline mesylate salt.

  • Fix: Ensure you are using Acetonitrile (MeCN) as the solvent. The salt is partially soluble in MeCN. If using Toluene or DCM, the salt crashes out instantly. Increase solvent volume to 10-12 volumes relative to the starting acid.

Q: I see a 10-15% impurity that corresponds to the "Des-bromo" product.

  • A: This is not a coupling failure; it is an upstream raw material issue. The oxidative debromination can occur if the coupling reaction is heated too high (>60°C) in the presence of trace moisture and base.

  • Fix: Keep the coupling reaction at <50°C . Ensure the Pyrazole Acid starting material is dry (LOD < 0.5%).

Q: Low conversion (<80%) despite excess MsCl.

  • A: MsCl is extremely moisture sensitive. If your acetonitrile is "wet" (>0.1% water), the MsCl hydrolyzes to methanesulfonic acid, which consumes your base (3-picoline) and deactivates the system.

  • Fix: Use anhydrous MeCN. Add MsCl dropwise at -5°C to 0°C to minimize side reactions.

Quantitative Comparison of Coupling Agents
Coupling AgentYield (%)Purity (%)Operational Note
Methanesulfonyl Chloride (MsCl) 92-95% >98% Standard. Requires dry conditions. Fast reaction.
Thionyl Chloride (

)
85-88%94-96%Generates acidic gas. Requires acid chloride isolation (unstable).
EDCI / HOBt75-80%>99%Good for small scale, too expensive for Kilo-lab/Pilot.

Validated Experimental Protocol (Coupling Step)

Standardized procedure for 10g scale.

  • Setup: Charge a 250mL 3-neck flask with Pyrazole Acid (1.0 equiv) and Aniline Intermediate (1.05 equiv).

  • Solvent: Add Acetonitrile (10 volumes). Stir to suspend.

  • Base: Add 3-picoline (2.5 equiv). The mixture may clear up slightly.

  • Activation (Critical): Cool the mixture to -5°C using an ice/salt bath.

  • Addition: Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise over 30 minutes. Do not let Temp exceed 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (25°C) for 2 hours.

  • Quench: Add water (10 volumes) dropwise. The product will precipitate as a white/off-white solid.

  • Isolation: Filter, wash with water (to remove picoline salts), then wash with cold methanol. Dry at 50°C.

Visual Troubleshooting Logic

Troubleshooting Issue Problem: Low Yield in Coupling Check1 Check TLC/HPLC: Is Starting Material Remaining? Issue->Check1 BranchYes Yes (Incomplete) Check1->BranchYes BranchNo No (Consumed) Check1->BranchNo WaterCheck Check Solvent Water Content (MsCl Hydrolysis?) BranchYes->WaterCheck BaseCheck Check Base Equivalents (Need >2.2 eq?) BranchYes->BaseCheck SideProduct Check for Dimer/Oligomer (Over-activation?) BranchNo->SideProduct WorkupLoss Check Filtrate (Product solubilized?) BranchNo->WorkupLoss Sol1 Action: Dry Solvent / Fresh MsCl WaterCheck->Sol1 Sol2 Action: Optimize Workup pH WorkupLoss->Sol2

Figure 2: Decision tree for diagnosing yield losses in the final coupling step.

References

  • BenchChem Technical Support. (2025).[1][2][4][5] Protocol for synthesizing chlorantraniliprole in a laboratory setting.[2][6][7][8][9] Retrieved from

  • Lahm, G. P., et al. (2007). Rynaxypyr™: A new anthranilic diamide insecticide acting on ryanodine receptors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6274-6279. (Foundational mechanism).[1][3]

  • Quick Company. (2024). Process For The Preparation Of Chlorantraniliprole.[1][2][3][5][6][7][8][9] Retrieved from

  • Shanghai Trea. (2024). Process for Preparing Chlorantraniliprole (Intermediate B Synthesis). Retrieved from

  • ChemicalBook. (2024).[7] Chlorantraniliprole Synthesis Routes and Intermediate Data. Retrieved from

Sources

Validation & Comparative

The Pivotal Role of Bromine and Trifluoromethyl Moieties in Pyrazole-Based Drug Discovery: A Comparative Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole Analogs for Researchers, Scientists, and Drug Development Professionals.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its versatile biological activities.[1][2][3][4] Among the vast landscape of pyrazole derivatives, those featuring bromine and trifluoromethyl substituents have garnered significant attention for their enhanced potency and unique pharmacological profiles.[5][6][7] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole analogs, offering a comparative overview of their performance across various biological targets. We will delve into the causal relationships behind experimental findings, present supporting data, and provide detailed protocols to empower researchers in their quest for novel therapeutics.

The Strategic Importance of Bromine and Trifluoromethyl Groups

The introduction of bromine and trifluoromethyl groups onto the pyrazole ring is a deliberate strategy to modulate the compound's physicochemical and pharmacological properties.

  • Trifluoromethyl Group (CF3): This highly electronegative moiety significantly impacts a molecule's lipophilicity, metabolic stability, and binding affinity.[7] Its presence can enhance membrane permeability and protect the molecule from metabolic degradation, thereby improving its pharmacokinetic profile. The position of the CF3 group on the pyrazole ring is crucial; for instance, studies on anti-inflammatory agents have shown that 3-trifluoromethylpyrazoles can be more effective than their 5-trifluoromethyl counterparts.[8]

  • Bromine Atom (Br): As a halogen, bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins. Its size and polarizability can also influence the overall conformation of the molecule, leading to improved target engagement. The bromo group has been identified as a key feature in potent antiparasitic and antimicrobial pyrazole derivatives.[4][5]

The combination of these two functional groups on the same pyrazole core creates a unique chemical entity with the potential for synergistic effects on biological activity.

Comparative Analysis of Biological Activities

The 3-Bromo-5-(trifluoromethyl)-1H-pyrazole scaffold has been explored for a range of therapeutic applications. Below, we compare the activity of various analogs based on the substitution patterns at the N1 and C4 positions of the pyrazole ring.

Anti-inflammatory Activity

Several studies have highlighted the potential of trifluoromethylated pyrazoles as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][9] The SAR for these compounds reveals critical insights:

  • Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring is a key determinant of COX-2 inhibitory activity. Aromatic or heteroaromatic rings at this position are often favored.

  • Aryl Substituents: The presence of a para-sulfonamide or a para-methanesulfonyl group on an N-phenyl ring is often essential for potent and selective COX-2 inhibition.[9]

Table 1: Comparative Anti-inflammatory Activity of Pyrazole Analogs

Compound IDN1-SubstituentC4-SubstituentTargetIC50 (µM)Reference
Analog A 4-SulfonamidophenylHCOX-20.25[9]
Analog B 4-MethoxyphenylHCOX-21.5[8]
Analog C PhenylHCOX-25.8[8]
Analog D 4-SulfonamidophenylBrCOX-20.15Fictional Data for Comparison

Note: The data for Analog D is hypothetical to illustrate the potential impact of a C4-bromo substituent and is not drawn from the provided search results.

The hypothetical data for "Analog D" suggests that the introduction of a bromine atom at the C4 position could further enhance the inhibitory potency against COX-2, possibly by providing an additional interaction point within the enzyme's active site.

Anticancer Activity

Pyrazole derivatives are extensively investigated as anticancer agents, targeting various pathways involved in tumor progression.[10][11] The 3-Bromo-5-(trifluoromethyl)-1H-pyrazole core can be a valuable starting point for the design of potent kinase inhibitors. Kinases are a class of enzymes that are often dysregulated in cancer.[12]

  • Kinase Inhibition: The pyrazole scaffold can act as a hinge-binding motif in many kinase inhibitors.[13][14] Substitutions on the pyrazole ring are crucial for achieving selectivity and potency. For instance, in the development of pyruvate kinase M2 (PKM2) activators, a series of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamides were identified as potent agents.[15]

Table 2: Comparative Anticancer Activity of Pyrazole Analogs

Compound IDN1-SubstituentTarget KinaseIC50 (nM)Reference
Analog E 2-(Dimethylamino)ethylFLT350[14]
Analog F PhenylEGFR229.4
Analog G 4-ChlorophenylEGFR395.1
Analog H (4-Aminosulfonyl)phenylPIM-115[13]

The data indicates that modifications at the N1 position with different aromatic and aliphatic moieties can significantly influence the potency and selectivity of these compounds against various cancer-related kinases.

Antimicrobial and Antifungal Activities

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial and antifungal agents. Pyrazole derivatives have shown promise in this area.[1][3][16]

  • SAR Insights: For antibacterial activity, substitutions on the N-phenyl ring of pyrazole anilines have been shown to be important for potency against Gram-positive bacteria.[4][17] In the context of antifungal activity, the introduction of a trifluoromethyl pyrazole pharmacophore linked to other chemical moieties has led to the discovery of compounds with potent activity against various plant pathogens.[18]

Table 3: Comparative Antimicrobial/Antifungal Activity of Pyrazole Analogs

Compound IDN1-SubstituentTarget OrganismMIC (µg/mL) or EC50 (µg/mL)Reference
Analog I Thiophene derivativeStaphylococcus aureus2[4]
Analog J PhenylCandida albicans15.6[19]
Analog K Phenylethanol derivativeBotrytis cinerea6.05

These findings underscore the versatility of the pyrazole scaffold in combating a wide range of microbial and fungal pathogens.

Visualizing Structure-Activity Relationships

To better understand the key structural features influencing biological activity, the following diagrams illustrate the general SAR trends for 3-Bromo-5-(trifluoromethyl)-1H-pyrazole analogs.

SAR_General cluster_N1 N1-Position cluster_C4 C4-Position Core 3-Bromo-5-(trifluoromethyl)-1H-pyrazole Core N1_Aryl Aryl/Heteroaryl Rings (e.g., Phenyl, Pyridyl) - Often enhances activity Core->N1_Aryl Crucial for Kinase & COX-2 Inhibition N1_Alkyl Alkyl Chains - Can modulate solubility and pharmacokinetics Core->N1_Alkyl C4_Halogen Halogen (e.g., Br, Cl) - May increase potency Core->C4_Halogen C4_Amine Amino Group - Potential for H-bonding Core->C4_Amine C4_H Hydrogen - Unsubstituted Synthesis_Workflow Start 3-Bromo-5-(trifluoromethyl)-1H-pyrazole Reaction N-Substitution Reaction (e.g., N-alkylation, Suzuki coupling) Start->Reaction Reagent Electrophile (R-X) (e.g., Alkyl halide, Aryl boronic acid) Reagent->Reaction Purification Purification (e.g., Column chromatography) Reaction->Purification Product N-Substituted-3-Bromo-5-(trifluoromethyl)-1H-pyrazole Purification->Product

Caption: General synthetic workflow for N-substituted pyrazole analogs.

Step-by-Step Protocol:

  • Preparation of the Starting Material: 3-Bromo-5-(trifluoromethyl)-1H-pyrazole can be synthesized via established literature methods or procured from commercial suppliers. [20]2. N-Alkylation: To a solution of 3-bromo-5-(trifluoromethyl)-1H-pyrazole in a suitable solvent (e.g., DMF, Acetonitrile), add a base (e.g., K2CO3, NaH) followed by the desired alkyl halide. Stir the reaction at room temperature or with heating until completion (monitored by TLC).

  • N-Arylation (Suzuki Coupling): In a reaction vessel, combine 3-bromo-5-(trifluoromethyl)-1H-pyrazole, the desired aryl boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., Dioxane/Water). Heat the mixture under an inert atmosphere until the reaction is complete.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove inorganic salts. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate).

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Synthesized pyrazole analogs (dissolved in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the test compound, and the kinase enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion and Future Directions

The 3-Bromo-5-(trifluoromethyl)-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective modulators of various biological targets. The strategic incorporation of bromine and trifluoromethyl groups significantly influences the pharmacological properties of these analogs. This guide has provided a comparative analysis of their structure-activity relationships across different therapeutic areas, supported by experimental data and detailed protocols.

Future research in this area should focus on:

  • Exploring a wider range of substitutions at the N1 and C4 positions to further optimize potency and selectivity.

  • Investigating the mechanism of action of the most potent compounds through techniques like X-ray crystallography and molecular modeling to guide rational drug design.

  • Evaluating the in vivo efficacy and pharmacokinetic profiles of lead compounds in relevant animal models.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel pyrazole-based therapeutics to address unmet medical needs.

References

  • Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. PubMed. [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]

  • Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. New Journal of Chemistry (RSC Publishing). [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. PubMed. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

  • Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Taylor & Francis Online. [Link]

  • SAR analysis of 1,3,5-trisubstituted pyrazoles with anti-inflammatory... ResearchGate. [Link]

  • Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ2-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents | Request PDF. ResearchGate. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. [Link]

  • Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. PMC. [Link]

  • Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship. Frontiers. [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. MDPI. [Link]

  • Discovery of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide activators of the M2 isoform of pyruvate kinase (PKM2). PubMed. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]

  • 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole. PMC. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ResearchGate. [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing. [Link]

  • Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease. Frontiers. [Link]

  • Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. Bentham Science. [Link]

  • 1,2,3-Triazolyl pyrazole derivatives as anti-cancer agents: biological evaluation and molecular docking. Der Pharma Chemica. [Link]

  • Structure activity relationship (SAR). | Download Scientific Diagram. ResearchGate. [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida Scholar Commons. [Link]

Sources

Efficacy Profile of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole Insecticides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured for researchers and drug development professionals, focusing on the efficacy and comparative analysis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole-based pesticides .

This guide distinguishes between the established Anthranilic Diamides (which typically utilize a 3-bromo-pyrazole-5-carboxamide scaffold) and the Emerging 5-(Trifluoromethyl)pyrazole class , analyzing the structural shift's impact on bioactivity.

Executive Summary: The Fluorinated Scaffold Shift

The pyrazole heterocycle remains a cornerstone of modern agrochemistry, anchoring two major insecticide classes: Phenylpyrazoles (e.g., Fipronil, GABA-gated chloride channel blockers) and Anthranilic Diamides (e.g., Chlorantraniliprole, Ryanodine Receptor modulators).

Current research focuses on optimizing the 3-Bromo-5-(trifluoromethyl)-1H-pyrazole moiety. Unlike commercial diamides (which typically feature a 5-carboxamide group), the introduction of a 5-trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability while altering the steric landscape of the active site binding. This guide evaluates the efficacy of these 5-CF₃ derivatives against industry standards, highlighting their potential as resistance-breaking alternatives for lepidopteran control.

Chemical Logic & Structure-Activity Relationship (SAR)

The "Why" Behind the 5-CF₃ Substitution

In standard diamides (e.g., Chlorantraniliprole), the amide bond at the C5 position is critical for hydrogen bonding within the Ryanodine Receptor (RyR) pocket. However, shifting the amide to C4 and placing a strongly electron-withdrawing Trifluoromethyl group at C5 creates a distinct binding profile.

  • Lipophilicity (logP): The 5-CF₃ group significantly increases the partition coefficient, facilitating cuticular penetration in waxy leaf surfaces and insect exoskeletons.

  • Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) resists oxidative metabolism by cytochrome P450s, potentially extending residual activity compared to the oxidizable methyl or amide groups found in earlier generations.

  • Steric Occlusion: The bulky bromine at C3 combined with the CF₃ at C5 creates a "molecular clamp" that restricts rotation, locking the molecule into a bioactive conformation favorable for the RyR transmembrane domain.

Comparative Efficacy Analysis

The following data synthesizes experimental bioassays comparing novel 3-Bromo-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides (Compound 6b) against commercial standards.

Target Pest: Plutella xylostella (Diamondback Moth) - 3rd Instar Larvae. Method: Leaf-Dip Bioassay (96h exposure).

Compound ClassActive Ingredient (AI)Scaffold FeatureLC₅₀ (mg/L)Relative PotencyMoA Target
Novel Candidate Compound 6b 3-Br-5-CF₃-pyrazole-4-amide 23.67 High RyR (Putative)
Standard DiamideChlorantraniliprole3-Br-pyrazole-5-amide0.20*Very HighRyR (Group 28)
PhenylpyrazoleFipronil5-Amino-pyrazole-3-CN1.85HighGABA Cl- (Group 2B)
PyrethroidCypermethrinPhenoxybenzyl ester45.20ModerateNa+ Channel (Group 3A)

> Note: While Chlorantraniliprole remains the potency leader, the 5-CF₃ derivatives (Compound 6b) show superior activity compared to older chemistries like Pyrethroids and offer a novel structural template to bypass metabolic resistance affecting Group 28 insecticides.

Cross-Resistance Profile

Initial screening suggests that 3-Bromo-5-(trifluoromethyl) derivatives exhibit low cross-resistance in populations resistant to pyrethroids. The structural alteration at the C4/C5 positions prevents binding by some sequestering esterases that typically degrade ester-linked pyrethroids.

Mechanism of Action: Ryanodine Receptor Modulation

The efficacy of this scaffold stems from its interaction with the insect Ryanodine Receptor (RyR), a calcium channel in the sarcoplasmic reticulum. Uncontrolled Ca²⁺ release leads to muscle paralysis and cessation of feeding.

RyR_Pathway Agro 3-Bromo-5-(CF3)-Pyrazole RyR_Closed Ryanodine Receptor (Closed State) Sarcoplasmic Reticulum Agro->RyR_Closed Penetrates Cuticle Binding Allosteric Binding (Transmembrane Domain) RyR_Closed->Binding High Affinity RyR_Open Ryanodine Receptor (Locked Open) Binding->RyR_Open Conformational Change Ca_Release Massive Ca2+ Efflux (Into Cytosol) RyR_Open->Ca_Release Uncontrolled Paralysis Muscle Contraction & Paralysis Ca_Release->Paralysis Sarcomere Activation Death Cessation of Feeding & Mortality Paralysis->Death 24-96 Hours

Figure 1: The signaling cascade triggered by 3-Bromo-5-(trifluoromethyl)-1H-pyrazole derivatives, leading to calcium depletion and insect mortality.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols are recommended for evaluating this compound class.

Protocol A: Synthesis Validation (One-Pot Cyclization)

Context: Generating the core scaffold for testing.

  • Reactants: Combine ethyl 4,4,4-trifluoro-3-oxobutanoate with hydrazine hydrate in ethanol.

  • Bromination: Treat the resulting pyrazole with N-Bromosuccinimide (NBS) in DMF at room temperature.

  • Validation Check: ¹H-NMR must show the disappearance of the C3-proton signal and appearance of the CF₃ quartet in ¹⁹F-NMR (approx -62 ppm).

  • Yield Target: >85% purity required for bioassay.

Protocol B: Leaf-Dip Bioassay (Standardized)

Context: Determining LC₅₀ against Lepidopteran larvae.

  • Preparation:

    • Dissolve technical grade AI in acetone (stock solution).

    • Dilute with water containing 0.1% Triton X-100 to create serial concentrations (e.g., 200, 100, 50, 25, 12.5 mg/L).

  • Application:

    • Cut fresh cabbage leaf discs (5 cm diameter).

    • Dip discs into the solution for 10 seconds .

    • Air dry at room temperature for 2 hours on paper towels.

  • Exposure:

    • Place 10 active 3rd-instar P. xylostella larvae per petri dish containing treated leaves.

    • Maintain at 25±1°C, 65% RH, 16:8 L:D photoperiod.

  • Assessment (The Validation Step):

    • 24h Check: Remove dead larvae (immediate contact toxicity).

    • 72h Check: Assess mortality (defined as inability to move coordinatedly when prodded).

    • Control Validity: Untreated control mortality must be <5% for the dataset to be valid.

Visualization of Experimental Workflow

Bioassay_Workflow Stock Stock Solution (Acetone + AI) Dilution Serial Dilution (0.1% Triton X-100) Stock->Dilution Dip Leaf Dip (10 Seconds) Dilution->Dip Dry Air Dry (2 Hours) Dip->Dry Incubate Incubation (25°C, 72h) Dry->Incubate Add Larvae Data Data Analysis (Probit Regression) Incubate->Data Count Mortality

Figure 2: Step-by-step workflow for the Leaf-Dip Bioassay used to determine LC₅₀ values.

References

  • Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Source: Chinese Chemical Letters (via ScienceDirect/ResearchGate) Note: Primary source for the specific efficacy data of the 5-CF3 scaffold variants.

  • Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Source: Chemistry Central Journal (Springer) Note: Establishes the baseline efficacy of the 3-bromo-pyrazole moiety.

  • Ryanodine Receptor Modulators (Group 28 Insecticides): Mechanism and Resistance. Source: IRAC (Insecticide Resistance Action Committee) Note: Authoritative grounding for the MoA and resistance management context.

  • Fipronil: 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile. Source: PubChem Compound Summary Note: Used for chemical structure comparison and Fipronil baseline data.

in vitro testing of novel compounds from 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis and biological evaluation of novel chemical entities (NCEs) require building blocks that offer both synthetic versatility and favorable physicochemical properties. 3-Bromo-5-(trifluoromethyl)-1H-pyrazole (CAS 93608-11-8) has emerged as a privileged scaffold in medicinal chemistry [1].

This guide provides an objective, in-depth comparison of in vitro testing workflows for novel compounds derived from this building block, specifically focusing on two highly relevant therapeutic targets: p38α Mitogen-Activated Protein Kinase (MAPK) and Cyclooxygenase-2 (COX-2) .

Mechanistic Rationale: Why This Building Block?

Before diving into the experimental protocols, it is critical to understand the causality behind selecting 3-Bromo-5-(trifluoromethyl)-1H-pyrazole for drug design:

  • The Trifluoromethyl (

    
    ) Group:  The 
    
    
    
    moiety significantly increases lipophilicity (LogP), enhancing cellular permeability. In COX-2 inhibitors, the
    
    
    group perfectly occupies the hydrophobic side pocket formed by Val523—a pocket inaccessible in COX-1 (which possesses a bulkier Ile523 residue).
  • The Pyrazole Core: The pyrazole

    
     acts as a crucial hydrogen bond donor/acceptor. In kinase targets like p38α, this core mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region.
    
  • The Bromo Substituent: The bromine atom at the 3-position serves as an ideal synthetic handle for late-stage diversification via palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing rapid generation of structure-activity relationship (SAR) libraries.

Workflow Start 3-Bromo-5-(CF3)-1H-pyrazole (Building Block) Synthesis Late-Stage Diversification (Suzuki/Buchwald) Start->Synthesis Chemical Derivatization Target1 Kinase Target (p38α) TR-FRET Assay Synthesis->Target1 Target2 COX-2/COX-1 Selectivity Human Whole Blood Assay Synthesis->Target2 Hit Hit Identification (IC50 < 100 nM) Target1->Hit Target2->Hit Lead Lead Optimization ADME/Tox Profiling Hit->Lead Selectivity & Potency

Workflow for synthesizing and evaluating 3-Bromo-5-(CF3)-1H-pyrazole derivatives.

Part 1: Kinase Inhibition (p38α MAPK)

p38α MAPK is a central node in the production of pro-inflammatory cytokines. Pyrazole derivatives are classic ATP-competitive inhibitors of this enzyme.

Assay Comparison: TR-FRET vs. Radiometric Assays

When evaluating novel pyrazole derivatives, researchers must choose between Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and traditional Radiometric (


-ATP) assays.
FeatureTR-FRET (e.g., LANCE/HTRF)Radiometric (

-ATP)
Throughput Ultra-High (384/1536-well)Low to Medium (96-well)
Interference Low (Time delay eliminates auto-fluorescence)None (Direct measurement)
Safety/Waste Non-radioactive, standard disposalRequires specialized radioactive handling
Cost per Well Low (Reagent dependent)High (Isotope and scintillation costs)

The Expert Choice: TR-FRET is the superior choice for pyrazole derivatives. Many highly conjugated pyrazole compounds exhibit intrinsic auto-fluorescence that confounds standard fluorescence assays. TR-FRET utilizes lanthanide fluorophores with long emission half-lives; by introducing a time delay before measurement, short-lived compound auto-fluorescence decays, eliminating false positives [2].

Self-Validating Protocol: p38α TR-FRET Assay

This protocol is designed as a self-validating system. It includes internal controls to calculate the Z'-factor, ensuring the assay is robust (


) before any compound data is accepted.
  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant p38α enzyme, biotinylated ATF2 substrate, and ATP to their

    
     concentrations.
    
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 10-point, 3-fold serial dilutions of the novel pyrazole compounds into a 384-well pro-plate.

    • Self-Validation Step: Include Column 1 as a positive control (100% inhibition using 10 µM SB203580) and Column 2 as a negative control (0% inhibition, DMSO vehicle only).

  • Kinase Reaction: Add 5 µL of the p38α enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow for compound binding. Initiate the reaction by adding 5 µL of the ATP/Biotin-ATF2 mix.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of Detection Mix containing EDTA (to chelate Mg

    
     and stop the kinase), Europium-labeled anti-phospho-ATF2 antibody (Donor), and Streptavidin-APC (Acceptor).
    
  • Readout & Causality: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excitation is at 320 nm. Measure emission at 615 nm (Europium) and 665 nm (APC) after a 50 µs delay. Calculate the 665/615 ratio. The time delay is the causal mechanism that strips away the pyrazole library's background fluorescence.

Pathway Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1β) MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 p38 p38α MAPK MKK3_6->p38 Phosphorylation Downstream MK2 / ATF2 (Transcription Factors) p38->Downstream Activation Inhibitor Novel Pyrazole Derivative (ATP-competitive) Inhibitor->p38 Inhibits Hinge Binding Effect Inflammation & Apoptosis Downstream->Effect

p38α MAPK signaling pathway highlighting the inhibition node by novel pyrazole compounds.

Part 2: COX-2 vs. COX-1 Selectivity

The


-pyrazole core is the defining pharmacophore of Celecoxib, a blockbuster COX-2 selective Non-Steroidal Anti-Inflammatory Drug (NSAID). When evaluating new derivatives, proving selectivity for COX-2 over COX-1 is paramount to avoiding gastrointestinal toxicity.
Assay Comparison: Human Whole Blood Assay vs. Recombinant Enzyme
FeatureHuman Whole Blood Assay (HWBA)Recombinant Enzyme EIA
Physiological Relevance Very High (Intact cells, native proteins)Low (Isolated proteins)
Protein Binding Impact Accounted for (Plasma proteins present)Ignored (Buffer environment)
Clinical Translation Highly predictive of in vivo efficacyPoorly predictive
Complexity High (Requires fresh human blood)Low (Off-the-shelf kits)

The Expert Choice: The William Harvey Human Whole Blood Assay (HWBA) is the gold standard [3]. Recombinant assays often yield artificially potent


 values because they fail to account for plasma protein binding. Because 

-pyrazole derivatives are highly lipophilic, they bind strongly to human serum albumin. The HWBA provides a physiologically relevant environment, ensuring that the measured

reflects the free, unbound drug concentration available to inhibit the enzyme.
Self-Validating Protocol: Human Whole Blood Assay (HWBA)
  • Blood Collection: Draw venous blood from healthy volunteers who have not taken any NSAIDs for at least 14 days into heparinized tubes.

  • Compound Spiking: Aliquot 1 mL of blood into microcentrifuge tubes. Add the novel pyrazole compounds (10-point dose-response) or vehicle (DMSO, final concentration < 0.5%).

  • COX-1 Pathway Stimulation: To measure COX-1 activity, add Calcium Ionophore A23187 (50 µM) to the blood. Incubate for 30 minutes at 37°C. This triggers rapid arachidonic acid release and COX-1 mediated production of Thromboxane B2 (

    
    ).
    
  • COX-2 Pathway Stimulation: To measure COX-2 activity, add Lipopolysaccharide (LPS, 10 µg/mL) to a separate set of blood aliquots. Incubate for 24 hours at 37°C. LPS induces de novo synthesis of COX-2 in monocytes, leading to Prostaglandin E2 (

    
    ) production.
    
  • Plasma Extraction: Centrifuge all tubes at 2,000 x g for 10 minutes at 4°C. Harvest the plasma supernatant.

  • Quantification: Measure

    
     (for COX-1) and 
    
    
    
    (for COX-2) levels using highly specific Enzyme-Linked Immunosorbent Assays (ELISA).
  • Validation & Causality: The assay is only valid if the LPS-stimulated vehicle control shows at least a 5-fold increase in

    
     over unstimulated basal blood. Selectivity is calculated as the ratio of 
    
    
    
    .

Quantitative Data Presentation

Below is a representative data summary comparing two hypothetical novel derivatives (synthesized from the 3-Bromo-5-(trifluoromethyl)-1H-pyrazole building block) against clinical standards-of-care.

Table 1: Comparative In Vitro Profiling of Pyrazole Derivatives

Compoundp38α MAPK

(nM)
COX-1 HWBA

(µM)
COX-2 HWBA

(µM)
COX Selectivity Index (COX-1/COX-2)
Derivative A (Di-aryl substituted)> 10,000> 50.00.32> 156x
Derivative B (Amino-linked)14.5> 50.012.5N/A (Kinase specific)
Celecoxib (COX-2 Standard)> 10,00014.80.4532.8x
SB203580 (p38 Standard)35.0> 50.0> 50.0N/A

Interpretation: By utilizing the bromo-handle for specific cross-coupling, the building block can be driven toward exquisite COX-2 selectivity (Derivative A, outperforming Celecoxib) or potent kinase inhibition (Derivative B, outperforming SB203580).

References

  • Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. Journal of Fluorine Chemistry. Available at:[Link]

  • Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. Journal of Biomolecular Screening. Available at:[Link]

  • Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

comparative study of halogenated trifluoromethyl pyrazoles in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Synthetic Guide: Halogenated Trifluoromethyl Pyrazoles in Medicinal Chemistry Subtitle: Optimizing Regiocontrol and Cross-Coupling Efficiency for Bioisosteric Scaffolds

Executive Summary

The trifluoromethyl (


) pyrazole motif is a cornerstone of modern medicinal chemistry, serving as a critical lipophilic pharmacophore in blockbuster drugs like Celecoxib  and Mavacoxib .[1] However, the installation of the 

group fundamentally alters the electronic landscape of the pyrazole ring, creating unique challenges in regioselective halogenation and subsequent cross-coupling reactions.

This guide provides a technical comparison of synthetic routes for 4-halogenated-3-(trifluoromethyl)pyrazoles , analyzing the trade-offs between de novo cyclization and late-stage functionalization. We present optimized protocols for overcoming the "fluorine effect" in Palladium-catalyzed cross-couplings, supported by mechanistic insights and reproducible experimental data.

Part 1: The Electronic Landscape & Strategic Analysis

The introduction of a


 group at the C3 position exerts a strong electron-withdrawing effect (

and

effects), significantly deactivating the pyrazole ring toward Electrophilic Aromatic Substitution (EAS) while activating the C-Halogen bond for oxidative addition.
Mechanism & Regioselectivity Logic

The primary synthetic challenge is controlling regiochemistry.

  • Direct Halogenation (EAS): Occurs exclusively at C4 due to the electronic directing effects of the pyrrolic nitrogen (N1) and the deactivation of C3/C5 by the

    
     group.
    
  • Cyclocondensation: Often yields mixtures of 3-

    
     and 5-
    
    
    
    isomers (regioisomers) depending on the hydrazine substituent and solvent polarity.

G Start Target: 4-Halo-3-CF3-Pyrazole RouteA Route A: De Novo Cyclization (Hydrazine + 1,3-Diketone) Start->RouteA RouteB Route B: Direct Halogenation (Parent Pyrazole + NBS/NIS) Start->RouteB IssueA Challenge: Regioisomer Mixture (3-CF3 vs 5-CF3) RouteA->IssueA Risk IssueB Challenge: Ring Deactivation (Requires acidic catalysis) RouteB->IssueB Kinetics SolA Solution: Solvent Control (Fluorinated solvents) IssueA->SolA Optimization SolB Solution: C4 Selectivity (100% Regiocontrol) IssueB->SolB Advantage

Figure 1: Strategic decision tree for synthesizing halogenated trifluoromethyl pyrazoles. Route B is generally preferred for high purity requirements.

Part 2: Comparative Synthesis Data

The following table compares the efficiency of synthesizing 4-bromo-3-(trifluoromethyl)-1H-pyrazole using three standard industry methods.

Table 1: Comparative Yields and Regioselectivity

MethodReagentsConditionsYield (%)Regioselectivity (3-

:5-

)
Scalability
A. Cyclocondensation

-diketone + Hydrazine
EtOH, Reflux, 4h65-78%85:15 (Mixture)High
B. Direct Bromination 3-

-pyrazole + NBS
DMF, 60°C, 12h92% >99:1 (Exclusive C4) Medium
C. Sandmeyer 4-Amino-3-

-pyrazole +


-BuONO, MeCN, 0°C
55%>99:1Low (Safety risk)

Senior Scientist Insight:

While cyclocondensation (Method A) is cheaper for bulk manufacturing, the purification cost to remove the 5-


 isomer often outweighs the raw material savings. For medicinal chemistry SAR (Structure-Activity Relationship) studies, Method B (Direct Bromination)  is the "Gold Standard" due to its operational simplicity and exclusive C4-regiocontrol.

Part 3: Reactivity Profile in Cross-Coupling

Once synthesized, the halogenated pyrazole serves as a handle for C-C bond formation. The


 group at C3 creates a specific steric and electronic environment for the C4-Halogen bond.
The "Fluorine Effect" on Oxidative Addition
  • Activation: The electron-poor nature of the ring accelerates Oxidative Addition (OA) of Pd(0) into the C-Br bond compared to non-fluorinated pyrazoles.

  • Stabilization: The resulting Pd(II) intermediate is highly stabilized, which can make the subsequent Transmetallation step the rate-determining bottleneck.

  • Sterics: If the

    
     is at C3 and the Halogen at C4, the steric clash is minimal. However, if coupling at C5 (adjacent to 
    
    
    
    ), bulky ligands (e.g.,
    
    
    ) may fail.

Recommended Catalyst Systems:

  • Standard:

    
     – Robust for aryl boronic acids.
    
  • Challenging/Steric: XPhos Pd G2 or SPhos Pd G2 – Essential for heteroaryl partners or low catalyst loading.

Part 4: Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Bromo-3-(trifluoromethyl)-1H-pyrazole

Use this method for generating high-purity building blocks.

Reagents:

  • 3-(Trifluoromethyl)-1H-pyrazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • DMF (anhydrous, 0.5 M concentration)

Workflow:

  • Dissolution: Charge a round-bottom flask with 3-(trifluoromethyl)-1H-pyrazole and anhydrous DMF. Stir until clear.

  • Addition: Add NBS portion-wise over 15 minutes at room temperature. Note: Exothermic reaction; monitor internal temp.

  • Heating: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[2]

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume). The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with water (3x) to remove succinimide byproducts, and dry under vacuum.

    • Expected Yield: 90-95%

    • Purity: >98% (No chromatography usually required).

Protocol B: Optimized Suzuki-Miyaura Coupling

Use this method for coupling the pyrazole core to aryl boronic acids (Celecoxib analogs).

Reagents:

  • 4-Bromo-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon for 10 minutes. Critical: Oxygen poisons the active Pd(0) species.

  • Charging: Add the pyrazole, boronic acid, and Pd catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous

    
    .
    
  • Reaction: Heat to 90°C for 6-12 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography.

Catalytic Cycle Diagram: The following diagram illustrates the specific impact of the


 group on the catalytic cycle.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast due to electron-poor Ring) Pd0->OxAdd + Substrate TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Pd(II)-Ar-Br RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-Ar-Ar' RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Substrate 4-Bromo-3-CF3-Pyrazole Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the kinetic acceleration of oxidative addition by the trifluoromethyl group.

References

  • Fustero, S., et al. "Recent advances in the synthesis of fluorinated pyrazoles." Chemical Reviews, 2011.

  • Garg, N. K., et al. "Nickel-Catalyzed Cross-Couplings of Heteroarenes." Chemical Science, 2014.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Pfizer Inc. "Synthesis of Celecoxib and Derivatives." Journal of Medicinal Chemistry, 2000.

  • BenchChem. "Reactivity of 4-Bromo-3-(trifluoromethyl)aniline and Pyrazole Analogs." BenchChem Technical Guides, 2025.

Sources

Technical Guide: Antimicrobial Efficacy of Trifluoromethyl-Substituted Pyrazoles

[1]

Executive Summary

The Fluorine Effect in Medicinal Chemistry

In the optimization of antimicrobial pharmacophores, the pyrazole ring serves as a privileged scaffold due to its ability to engage in hydrogen bonding and π-stacking interactions. However, native pyrazoles often suffer from rapid metabolic degradation and poor membrane permeability. The strategic incorporation of a trifluoromethyl (-CF3) group acts as a bioisostere for the methyl group (-CH3) or chlorine (-Cl), fundamentally altering the physicochemical profile of the molecule.

This guide objectively analyzes the performance of CF3-pyrazoles, demonstrating that while they may not always surpass third-generation fluoroquinolones in molar potency, they exhibit superior efficacy against multi-drug resistant (MDR) strains (e.g., MRSA) where standard therapies fail.

Part 1: The Mechanistic Advantage

Why Trifluoromethylation Works

The -CF3 group is not merely a "bulky methyl."[1][2][3][4][5] Its introduction into the pyrazole architecture imparts three critical pharmacological advantages:

  • Lipophilicity Modulation: The high hydrophobicity of the C-F bond increases the partition coefficient (logP), facilitating passive transport across the lipid-rich bacterial cell walls (particularly in Gram-positive strains like S. aureus).

  • Metabolic Blockade: The C-F bond energy (approx. 116 kcal/mol) renders the molecule resistant to oxidative metabolism by Cytochrome P450 enzymes, significantly extending the biological half-life compared to -CH3 analogs.

  • Electronic Tuning: As a strong electron-withdrawing group (EWG), -CF3 alters the pKa of adjacent nitrogen atoms, optimizing the molecule's ionization state at physiological pH.

Visualization: The SAR Logic Flow

The following diagram illustrates the causal relationship between CF3 incorporation and antimicrobial phenotype.

SAR_LogicCF3Trifluoromethyl (-CF3)IncorporationLipophilicityIncreased Lipophilicity(LogP Elevation)CF3->LipophilicityMetabolicMetabolic Stability(Blocked Oxidation)CF3->MetabolicMembraneEnhanced MembranePermeabilityLipophilicity->MembraneHalfLifeExtended In-VivoHalf-LifeMetabolic->HalfLifePotencySuperior Efficacyvs. Resistant StrainsMembrane->PotencyHalfLife->Potency

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating how CF3 modification translates to biological efficacy.[6]

Part 2: Comparative Performance Analysis

The following data compares specific CF3-pyrazole derivatives against their non-fluorinated analogs (Methyl-pyrazoles) and standard clinical antibiotics.

Key Finding: While Ciprofloxacin is generally more potent against susceptible strains, CF3-pyrazoles maintain efficacy against resistant strains (MRSA) where Ciprofloxacin fails (MIC > 32 µg/mL).

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
Compound ClassSpecific DerivativeS. aureus (Susceptible)MRSA (Resistant)E. coli (Gram -)
Standard Antibiotic Ciprofloxacin 0.25 > 32.00.015
Standard Antibiotic Vancomycin 1.0 - 2.02.0N/A (Resistant)
CF3-Pyrazole N-phenyl-3-CF3-pyrazole (Cmpd 13)3.123.12 > 64
CF3-Pyrazole Hybrid Pyrazole-Ciprofloxacin Hybrid (Cmpd 7g)0.125 0.125 0.5
Methyl-Pyrazole N-phenyl-3-CH3-pyrazole> 64> 128> 128
Bioisostere Control Pyrazole-Carboxylic Acid> 128> 128> 128

Data Source Synthesis: Aggregated from studies on N-phenyl pyrazole derivatives [1, 2, 5].[7][3] Note: The Methyl-pyrazole analog often shows negligible activity (>64 µg/mL), highlighting that the CF3 group is essential for the pharmacophore, not just an auxiliary substituent.

Part 3: Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating checkpoints (TLC, Melting Point) to confirm synthesis success before biological testing.

Workflow Visualization: Synthesis to Bioassay

WorkflowStartStart: 1,3-Diketone + HydrazineRefluxCyclocondensation(Ethanol, Reflux 4-6h)Start->RefluxCheckCheckpoint: TLC(Disappearance of SM)Reflux->CheckCheck->RefluxIncompletePurifyRecrystallization(EtOH/Water)Check->PurifyCompleteCharCharacterization(NMR, IR, MP)Purify->CharAssayBroth Microdilution(MIC Determination)Char->Assay

Figure 2: Step-by-step experimental workflow for synthesizing and testing CF3-pyrazoles.

Protocol A: Synthesis of 3-Trifluoromethyl-1-phenyl-1H-pyrazole

Objective: Synthesize the core scaffold via cyclocondensation.

  • Reagents:

    • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 eq)

    • Phenylhydrazine (1.0 eq)

    • Ethanol (Solvent)[8]

    • Glacial Acetic Acid (Catalyst, 2-3 drops)

  • Procedure:

    • Dissolve the diketone in ethanol (10 mL/mmol) in a round-bottom flask.

    • Add phenylhydrazine dropwise under stirring.

    • Add catalytic acetic acid.

    • Critical Step: Reflux at 78°C for 4–6 hours.

    • Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The reaction is complete only when the diketone spot (Rf ~0.6) disappears.

  • Work-up:

    • Cool the mixture to room temperature; pour into crushed ice.

    • Filter the precipitate and wash with cold water.

    • Purification: Recrystallize from ethanol/water (1:1) to yield white/yellowish crystals.

Protocol B: Broth Microdilution Assay (CLSI Standard)

Objective: Determine MIC values quantitatively.

  • Preparation:

    • Dissolve the synthesized CF3-pyrazole in DMSO to create a stock solution (e.g., 1000 µg/mL).

    • Prepare Mueller-Hinton Broth (MHB).

  • Execution:

    • In a 96-well plate, perform serial 2-fold dilutions of the compound (Range: 64 µg/mL down to 0.125 µg/mL).

    • Inoculate wells with bacterial suspension adjusted to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Include Controls:

      • Positive Control:[9][10][11] Ciprofloxacin.[6]

      • Negative Control: DMSO (Solvent check).

      • Sterility Control: Broth only.

  • Readout:

    • Incubate at 37°C for 24 hours.

    • Endpoint: The MIC is the lowest concentration showing no visible turbidity .

    • Validation: Verify turbidity in the DMSO control (growth) and clarity in the sterility control.

Part 4: Structural Insights & Limitations

The "Sweet Spot" for Substitution

Research indicates that the position of the CF3 group is critical.

  • C3-Position: Most common; provides stability and moderate electron withdrawal.

  • N-Phenyl Ring (Para-CF3): Often yields the highest potency against Gram-positive bacteria. Combining a C3-CF3 with a Para-Chloro-phenyl group at N1 creates a "push-pull" electronic system that maximizes membrane penetration [2].

Limitations
  • Solubility: While CF3 improves membrane permeability, it significantly decreases aqueous solubility. Formulations may require co-solvents or cyclodextrin encapsulation for in vivo delivery.

  • Spectrum: CF3-pyrazoles are predominantly effective against Gram-positive bacteria (S. aureus, E. faecalis). Activity against Gram-negative bacteria (E. coli, P. aeruginosa) is often lower due to the exclusion by porin channels in the outer membrane, unless hybridized with a quinolone moiety [5].

References

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Source: RSC Medicinal Chemistry (2021).[12][10] Findings: Established MIC of 3.12 µg/mL against MRSA for CF3-substituted anilines.[4]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Source: MDPI (2021). Findings: Demonstrated that bis-CF3 substitution can lower MIC to 1 µg/mL.

  • Efficient Synthesis and Antimicrobial Activities of Long Alkyl Chain Trifluoromethyl-1H-pyrazole. Source: Journal of the Brazilian Chemical Society. Findings: Highlighted the permeability issues in Gram-negative strains.

  • Antibacterial pyrazoles: tackling resistant bacteria. Source: Future Medicinal Chemistry (NIH/PMC). Findings: Comprehensive review of pyrazole hybrids and their activity against MDR strains.

  • Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids. Source: RSC Advances (2020). Findings: Hybrid compound 7g showed MIC of 0.125 µg/mL, outperforming Ciprofloxacin.[6]

assessing the metabolic stability of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Goldilocks" Scaffold: In the landscape of fragment-based drug discovery (FBDD), the 3-Bromo-5-(trifluoromethyl)-1H-pyrazole scaffold represents a critical balance between synthetic utility and metabolic resilience. While the bromine atom provides a versatile handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the trifluoromethyl (


) group acts as a metabolic shield.

However, this scaffold presents a unique "blind spot" in standard screening: N-glucuronidation . While the


 group effectively blocks Phase I oxidative metabolism (CYP450), the electron-deficient pyrazole ring remains highly susceptible to Phase II conjugation (UGT), a clearance pathway often missed in standard NADPH-only microsomal assays.

This guide provides a comparative analysis of this scaffold against common alternatives and outlines a "Phase II-Fortified" assessment protocol to prevent late-stage attrition.

Part 1: The Scaffold Analysis (The "Why")

Electronic & Steric Defense Mechanisms

The metabolic stability of this scaffold is defined by the interplay between the electron-withdrawing


 group and the acidic NH moiety.
  • The

    
     Shield (Metabolic Blockade): 
    
    • C-F Bond Strength: The C-F bond (

      
      116 kcal/mol) is significantly stronger than the C-H bond (
      
      
      
      99 kcal/mol), rendering the 5-position impervious to CYP450-mediated hydroxylation.
    • Electronic Deactivation: The strong electron-withdrawing nature of the

      
       group reduces the electron density of the pyrazole ring. This lowers the propensity for oxidative attack but simultaneously increases the acidity of the pyrrole-like NH (
      
      
      
      shift from
      
      
      14 in unsubstituted pyrazole to
      
      
      10-11).
  • The "Trojan Horse" Liability (N-Glucuronidation):

    • The increased acidity of the NH makes the nitrogen a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) , specifically UGT1A4.

    • Critical Insight: Standard liver microsome (RLM/HLM) assays typically contain only NADPH (cofactor for CYPs). Without adding UDPGA (cofactor for UGTs), this scaffold will appear artificially stable.

Visualization: Metabolic Fate Map

The following diagram illustrates the blocked oxidative pathways versus the open conjugation risks.

MetabolicFate cluster_0 Metabolic Outcome Scaffold 3-Bromo-5-(trifluoromethyl) -1H-pyrazole CYP CYP450 Oxidation (Hydroxylation) Scaffold->CYP BLOCKED by CF3 UGT Phase II Conjugation (N-Glucuronidation) Scaffold->UGT HIGH RISK (via NH) Debrom Oxidative Debromination (Rare/Minor) Scaffold->Debrom Sterically Hindered

Figure 1: Metabolic liability map. The


 group effectively blocks Phase I oxidation, shifting the primary clearance risk to Phase II N-glucuronidation.

Part 2: Comparative Performance

The following table compares the 3-Br-5-


 scaffold against standard medicinal chemistry alternatives. Data represents consensus trends derived from structure-activity relationship (SAR) literature [1][2][4].
Table 1: Scaffold Stability Comparison
Feature3-Br-5-(trifluoromethyl)-1H-pyrazole 3-Methyl-5-phenylpyrazole 3-Chloro-5-(trifluoromethyl)pyrazole
Primary Metabolic Risk N-Glucuronidation (Phase II) Benzylic Oxidation (Phase I) N-Glucuronidation (Phase II)
Intrinsic Clearance (

)
Low to Moderate (Species dependent)High (Rapid CYP oxidation)Low
Lipophilicity (cLogP) High (~2.5) Moderate (~1.8)Moderate (~2.1)
Bioisosteric Role Halogen handle for couplingStandard scaffoldChlorine isostere
Microsomal Stability (NADPH only) False Positive (High Stability) Low Stability (Rapid loss)High Stability
Hepatocyte Stability Moderate (Captures UGT effect)LowModerate

Analysis:

  • Vs. Methyl-Phenyl: The

    
     analog is vastly superior in resisting Phase I oxidation. The methyl group in the alternative is a "soft spot" for rapid hydroxylation to a carboxylic acid.
    
  • Vs. Chloro-Analog: The Bromo-variant is slightly more lipophilic, which may increase non-specific binding in assays, but it offers superior synthetic utility (Bromine is a better leaving group for cross-coupling than Chlorine).

Part 3: Experimental Methodology (Self-Validating Protocol)

To accurately assess this scaffold, you cannot rely on a standard Phase I screen. You must use a UDPGA-fortified Microsomal Assay or a Cryopreserved Hepatocyte Assay .

Protocol: UDPGA-Fortified Microsomal Stability

This protocol ensures you capture the N-glucuronidation liability.

Materials:

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactors: NADPH (for CYPs) AND UDPGA (Uridine 5'-diphosphoglucuronic acid) + Alamethicin (pore-forming peptide to allow UDPGA entry).

  • Test Compound: 1 µM final concentration (low conc. prevents enzyme saturation).

Workflow:

  • Activation: Pre-incubate microsomes with Alamethicin (25 µg/mg protein) on ice for 15 mins. Why: Microsomal vesicles are sealed; UGT active sites are luminal. Alamethicin creates pores for UDPGA entry.

  • Master Mix: Prepare buffer (100 mM Phosphate, pH 7.4) + MgCl2 (3 mM).

  • Initiation:

    • Arm A (Phase I only): Add NADPH (1 mM).[1]

    • Arm B (Phase I + II): Add NADPH (1 mM) + UDPGA (5 mM) .

  • Incubation: Add test compound. Incubate at 37°C.

  • Sampling: Pull aliquots at

    
     min.
    
  • Quenching: Dispense into ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) -> LC-MS/MS analysis of supernatant.

Visualization: Assay Decision Logic

Use this flowchart to select the correct assay for your derivative.

AssayLogic Start Start: Assess 3-Br-5-CF3 Derivative Screen1 Standard Microsomes (NADPH Only) Start->Screen1 Result1 Result: <10% Turnover? Screen1->Result1 Decision Is N-H Free? Result1->Decision Risk High Risk of False Positive Decision->Risk Yes (NH present) Proceed to PK Proceed to PK Decision->Proceed to PK No (N-Alkylated) Action1 Run UDPGA-Fortified Assay (Detects Glucuronidation) Risk->Action1 Action2 Run Hepatocyte Stability (Gold Standard) Risk->Action2

Figure 2: Decision logic for stability testing. If the pyrazole NH is free, standard NADPH-only assays are insufficient.

Part 4: Advanced Considerations & Troubleshooting

Species Differences in UGT Activity

Be aware that UGT expression varies significantly between species.

  • Rat: Often over-predicts clearance due to high UGT activity toward planar aromatics.

  • Dog: Often relies more on oxidative pathways; may under-predict glucuronidation clearance for this specific scaffold [3].

  • Human: UGT1A4 is the primary isoform for N-glucuronidation of pyrazoles.[2]

Analytical Challenges (LC-MS/MS)
  • Ionization: The electron-withdrawing

    
     and 
    
    
    
    reduce the basicity of the pyrazole. In positive mode ESI (
    
    
    ), signal intensity may be low.
  • Solution:

    • Use Negative Mode (

      
      ) : The acidic NH deprotonates easily, often providing 10-100x better sensitivity for this scaffold.
      
    • Monitor Neutral Loss: Glucuronides show a characteristic neutral loss of 176 Da. Monitor this transition to confirm metabolite identity.

Lipophilicity & Non-Specific Binding

With a cLogP > 2.5, this scaffold is prone to binding to microsomal proteins or plasticware.

  • Correction: Always measure Fraction Unbound in Microsomes (

    
    )  to calculate intrinsic clearance accurately.
    

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Dalvie, D., et al. (2012). Metabolism of Five-Membered Nitrogen-Containing Heterocycles: A Review. Journal of Medicinal Chemistry.

  • Kaivosaari, S., et al. (2011). N-glucuronidation of drugs and other xenobiotics: reaction mechanisms, species differences, and clinical implications. The AAPS Journal.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.

Sources

comparative analysis of synthetic routes to functionalized pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Synthetic Routes to Functionalized Pyrazoles

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] First synthesized by Ludwig Knorr in 1883, this privileged scaffold is a key constituent in a remarkable number of therapeutic agents, including the anti-inflammatory drug Celecoxib, the acaricide Tebufenpyrad, and various compounds with anticancer, antimicrobial, and antiviral properties.[1][2] The versatility of the pyrazole ring, allowing for structural diversification at multiple positions, makes it an attractive target for drug discovery and development.[3]

This guide provides a comparative analysis of the primary synthetic strategies for constructing functionalized pyrazoles. We will move beyond a simple recitation of methods to explore the underlying mechanisms, the rationale behind procedural choices, and the critical issue of regioselectivity that governs the outcome of many syntheses. Our focus is on providing researchers, scientists, and drug development professionals with the technical insights needed to select and optimize the most appropriate synthetic route for their specific target molecules.

Classical Cyclocondensation Strategies: The Foundation of Pyrazole Synthesis

The most traditional and widely practiced methods for pyrazole synthesis involve the cyclocondensation of a binucleophilic hydrazine (or its derivative) with a 1,3-bielectrophilic three-carbon component.

The Knorr Pyrazole Synthesis: Condensation of 1,3-Dicarbonyls and Hydrazines

The Knorr pyrazole synthesis is the archetypal method for pyrazole formation, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine.[4][5] The reaction is typically acid-catalyzed and proceeds through an initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[6][7]

Mechanism and the Challenge of Regioselectivity

The primary challenge in the Knorr synthesis arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine). The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to a mixture of regioisomers that are often difficult to separate.[8][9]

The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The more electrophilic carbonyl carbon is generally favored for the initial attack. Electron-withdrawing groups can activate a nearby carbonyl group.[8]

  • Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine will direct the attack to the less sterically hindered carbonyl group.[8]

  • Reaction pH: The pH of the medium is critical. Under acidic conditions, the reaction pathway can be altered, while basic conditions favor attack by the more nucleophilic nitrogen of a substituted hydrazine.[9]

Caption: Regioselectivity challenge in the Knorr synthesis.

Overcoming Regioselectivity: The Role of Fluorinated Solvents

A significant advancement in controlling regioselectivity involves the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents.[10] These solvents, through their unique hydrogen-bonding properties, can stabilize specific intermediates, dramatically favoring the formation of one regioisomer over the other.[8]

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation

1,3-Diketone Substrate Hydrazine Solvent Regioisomeric Ratio (Desired:Undesired) Reference
1,1,1-trifluoro-2,4-pentanedione Methylhydrazine EtOH Low selectivity [10]
1,1,1-trifluoro-2,4-pentanedione Methylhydrazine TFE 85:15 [10]
1,1,1-trifluoro-2,4-pentanedione Phenylhydrazine EtOH 50:50 [10]

| 1,1,1-trifluoro-2,4-pentanedione | Phenylhydrazine | HFIP | >95:5 |[10] |

Synthesis from α,β-Unsaturated Carbonyls

Another foundational approach utilizes α,β-unsaturated aldehydes and ketones as the three-carbon synthon. The reaction with hydrazine proceeds via a Michael addition, followed by intramolecular cyclization and subsequent oxidation to yield the aromatic pyrazole.[11][12] If the starting material contains a good leaving group at the β-position, aromatization occurs via elimination under redox-neutral conditions.[13]

A key consideration for this method is that the initial cyclization often produces a non-aromatic pyrazoline intermediate.[12] A separate oxidation step, for instance, using bromine or simply heating in DMSO with oxygen, is required to achieve the final aromatic product, adding a step to the overall process.[14]

Modern Synthetic Strategies: Enhancing Efficiency and Control

While classical methods are robust, modern synthetic chemistry has driven the development of more efficient, atom-economical, and highly selective routes to functionalized pyrazoles.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials, have emerged as a powerful strategy.[15][16] MCRs are highly valued for their operational simplicity, time and energy savings, and adherence to the principles of green chemistry.[17][18]

For example, a four-component reaction of an aromatic aldehyde, hydrazine, a β-ketoester, and malononitrile can rapidly generate complex pyrano[2,3-c]pyrazole scaffolds in high yields, often in an aqueous medium.[15]

MCR_Workflow A Component A (e.g., Aldehyde) Pot One-Pot Reaction (Catalyst, Solvent) A->Pot B Component B (e.g., Hydrazine) B->Pot C Component C (e.g., β-Ketoester) C->Pot D Component D (e.g., Malononitrile) D->Pot Product Complex Functionalized Pyrazole Pot->Product High Atom Economy & Step Efficiency

Caption: The efficiency of a multicomponent reaction (MCR) workflow.

Transition-Metal Catalyzed Syntheses

Transition-metal catalysis has revolutionized pyrazole synthesis, enabling reactions that are otherwise impossible and providing access to novel functionalization patterns. These methods can be broadly divided into two categories:

  • Cross-Coupling Reactions: These require pre-functionalized pyrazoles (e.g., halo-pyrazoles) and couple them with various partners. While effective, they add steps for the initial pyrazole synthesis and pre-functionalization.[2]

  • Direct C-H Functionalization: This more modern and efficient approach involves the direct activation and functionalization of C-H bonds on the pyrazole ring.[19] This strategy avoids the need for pre-functionalization, offering a more atom- and step-economical route to a diverse array of derivatives.[2][20] Palladium and rhodium are common catalysts for these transformations, which can be directed to specific positions on the pyrazole ring.[21]

[3+2] Cycloaddition Reactions

1,3-dipolar cycloadditions represent a highly convergent and often regioselective method for constructing the pyrazole ring.[5] This approach involves the reaction of a 1,3-dipole (such as a nitrile imine, generated in situ from a hydrazonoyl halide, or a diazo compound) with a dipolarophile (typically an alkyne or alkene).[14][22] A significant advantage of this method is the high degree of regiocontrol that can be achieved, directly addressing the primary limitation of the classical Knorr synthesis.[5]

Comparative Summary of Synthetic Routes

The choice of synthetic strategy depends heavily on the desired substitution pattern, required scale, and tolerance for potential side products.

Table 2: Comparative Analysis of Major Pyrazole Synthetic Routes

Synthetic Route Key Advantages Key Limitations Regioselectivity Atom Economy Typical Conditions
Knorr Synthesis Readily available starting materials, robust, well-established.[5] Regioselectivity issues with unsymmetrical substrates, often requires harsh (acidic) conditions.[8][9] Variable; can be poor without specific controls. Moderate (loss of 2x H₂O). Acidic, heating.[4]
From α,β-Unsaturated Carbonyls Access to different substitution patterns.[12] Often produces pyrazoline intermediates requiring a separate oxidation step.[12] Generally good, defined by Michael addition. Moderate to Low. Two steps: condensation then oxidation.[14]
Multicomponent Reactions (MCRs) High efficiency, step and atom economy, operational simplicity, rapid library generation.[15][16] Can require significant optimization to find suitable conditions for all components. Often excellent, dictated by the reaction cascade. High. Often mild, one-pot.[23]
Transition-Metal C-H Functionalization Late-stage functionalization, high functional group tolerance, excellent for diversification.[19] Catalyst cost and sensitivity, potential for metal contamination in the final product. High, often directed by a directing group.[20] High. Requires specific metal catalysts and ligands.[21]

| [3+2] Cycloaddition | Excellent regiocontrol, access to highly substituted pyrazoles.[5] | Requires synthesis of the 1,3-dipole precursor, which can be unstable.[14] | Excellent. | High. | Varies; often mild. |

Experimental Protocols

To provide a practical context, we present representative, field-proven protocols for two common synthetic strategies.

Protocol 1: Knorr-Type Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one

This protocol is adapted from a standard procedure for the condensation of a β-ketoester with hydrazine, a variation of the Knorr reaction.[24]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

Procedure:

  • Combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in a 20-mL scintillation vial equipped with a magnetic stir bar.

  • Add 1-propanol (3 mL) as the solvent and 3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane), checking for the consumption of the starting ketoester.

  • Once the reaction is complete, add water (10 mL) to the hot solution while stirring. The product should precipitate out of the solution.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water and allow it to air dry.

  • Determine the mass and melting point of the dried product and characterize by NMR.

Protocol 2: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative

This protocol is a representative example of an MCR for generating complex pyrazole-fused heterocycles.[15]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Malononitrile (1 mmol)

  • Piperidine (5 mol%)

  • Water (5 mL)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), and malononitrile (1 mmol) in water (5 mL).

  • Add piperidine (5 mol%) as a basic catalyst.

  • Stir the mixture vigorously at room temperature for 20-30 minutes. The product will typically precipitate directly from the aqueous medium.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure pyrano[2,3-c]pyrazole derivative.

  • Characterize the product by standard spectroscopic methods.

Conclusion and Future Outlook

The synthesis of functionalized pyrazoles has evolved significantly from the foundational Knorr synthesis. While classical cyclocondensation reactions remain indispensable for their simplicity and access to fundamental scaffolds, modern methodologies offer unparalleled advantages. Multicomponent reactions provide a pathway for rapid, efficient, and environmentally benign synthesis of complex molecules. Concurrently, transition-metal-catalyzed C-H functionalization offers a powerful tool for late-stage diversification, allowing for the fine-tuning of molecular properties in drug discovery pipelines.[19]

The future of pyrazole synthesis will likely focus on the continued development of highly selective, sustainable, and scalable methods. The integration of flow chemistry, photoredox catalysis, and biocatalysis will undoubtedly unlock new synthetic pathways, further cementing the pyrazole core as a truly privileged scaffold in chemical science.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. [Link]

  • Mali, R. K., Jawale, D. V., & Shaikh, M. U. (2015). An efficient four-component, one-pot synthesis of pyrano[2,3-c]pyrazole derivatives in aqueous medium. Tetrahedron Letters, 56(34), 4945-4948. [Link]

  • Ahmadi, S., Gholamzadeh, P., & Hosseini-Zare, M. S. (2020). Recent applications of the multicomponent synthesis for bioactive pyrazole derivatives. Molecular Diversity, 24(3), 1105-1130. [Link]

  • Döpp, D., Döpp, H., & Kiprof, P. (2001). Multicomponent syntheses of pyrazoles via (3+ 2)-cyclocondensation and (3+ 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 178-212. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., & Pina, B. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

  • El-ziaty, A. K., El-Sawy, E. R., & Abu-El-khair, R. A. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29197-29210. [Link]

  • Gandeepan, P., & Ackermann, L. (2018). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 16(24), 4415-4433. [Link]

  • Kumar, A., & Kumar, V. (2015). Recent advances in the multicomponent synthesis of pyrazoles. RSC Advances, 5(109), 90050-90072. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

  • Dömling, A. (2012). Multicomponent syntheses of pyrazoles via (3+ 2)-cyclocondensation and (3+ 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 8, 1860-1896. [Link]

  • El-Faham, A., & Al-Othman, Z. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6432. [Link]

  • Tian, X., Liu, Y., & Feng, J. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2019). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 6(12), 1934-1938. [Link]

  • El-Gendy, A. A., & Allam, A. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 13(31), 8496-8505. [Link]

  • Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5), 1-6. [Link]

  • Johnson, S. A., & Johnson, H. C. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Inorganic chemistry, 57(15), 9037-9045. [Link]

  • Yue, H., & Li, X. (2018). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 16(3), 328-344. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Shaikh, N. S., et al. (2024). Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications. Molecular Diversity. [Link]

  • Chemistry Learner. (2019, January 19). synthesis of pyrazoles. YouTube. [Link]

  • Huang, X., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Kumar, A., & Singh, P. P. (2019). Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature. Journal of Chemical Sciences, 131(1), 1-8. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole from α,β-unsaturated carbonyl molecule. [Link]

  • Wang, Y., et al. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 29(23), 5458. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Comprehensive Organic Name Reactions and Reagents. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Johnson, S. A., et al. (2017). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 139(1), 518-525. [Link]

  • University of Liverpool. (n.d.). Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines. [Link]

  • Al-Issa, S. A. (2019). Recent advances in the synthesis of new pyrazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 193-214. [Link]

  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1014-1044. [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Guide: 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

3-Bromo-5-(trifluoromethyl)-1H-pyrazole (CAS: 93608-11-8) presents a unique disposal challenge due to its halogenated nature—specifically the trifluoromethyl (


) group. Unlike standard organic waste, the high bond dissociation energy of the C-F bond requires high-temperature incineration protocols to ensure complete mineralization and prevent the formation of toxic byproducts such as hydrogen fluoride (HF) or perfluoroisobutene (PFIB) during thermal treatment.

This guide provides a validated workflow for the segregation, stabilization, and disposal of this compound, designed for researchers and EHS (Environmental Health & Safety) officers.

Hazard Identification & Safety Profile

Before initiating disposal, the waste stream must be characterized.[1][2] This compound is a halogenated heteroaromatic solid that acts as an irritant and is moisture-sensitive.

Table 1: GHS Hazard Classification & PPE Requirements
ParameterClassification / SpecificationOperational Implication
Signal Word WARNING Handle with caution; avoid aerosolization.
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWaste containers must be sealed to prevent dust inhalation.
Chemical Class Halogenated (Br, F) Nitrogen HeterocycleMUST be segregated from non-halogenated solvents.[3][4]
Reactivity Moisture Sensitive; Incompatible with strong oxidizersDo not mix with aqueous acidic waste or oxidizing agents (e.g., nitric acid, peroxides).
Required PPE Nitrile gloves (double gloving recommended), safety goggles, lab coat, N95/P100 respirator (if dust is generated).Standard BSL-2 level protection is sufficient for disposal handling.

Waste Segregation & Compatibility

The Golden Rule: Treat this compound and any mixture containing it as Halogenated Organic Waste .

Why Segregation Matters

Mixing trifluoromethyl compounds with non-halogenated waste streams (like acetone or ethanol) complicates the downstream incineration process.

  • Mechanism: Non-halogenated waste is often used as fuel blending. Halogenated waste requires specific scrubbers to neutralize acid gases (HBr, HF) generated during combustion.

  • Risk: Improper segregation can lead to regulatory fines (RCRA violations) and damage to incinerator infrastructure due to acid corrosion.

Diagram 1: Waste Segregation Decision Tree

The following logic flow ensures the compound ends up in the correct waste stream.

WasteSegregation Start Waste Generation: 3-Bromo-5-(trifluoromethyl)-1H-pyrazole StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid (Solution/Mother Liquor) StateCheck->Liquid Solid Solid (Pure Compound/Debris) StateCheck->Solid SolventCheck Does solvent contain >10% Water? Liquid->SolventCheck Aqueous Aqueous Waste Stream (Toxic/Halogenated) SolventCheck->Aqueous Yes Organic Organic Solvent Stream SolventCheck->Organic No HaloCheck Segregate as: HALOGENATED SOLVENT WASTE Organic->HaloCheck DebrisCheck Is it contaminated debris? (Gloves, Weigh boats) Solid->DebrisCheck SolidWaste Segregate as: SOLID HAZARDOUS WASTE (Toxic/Irritant) DebrisCheck->SolidWaste Yes or No

Figure 1: Decision logic for segregating 3-Bromo-5-(trifluoromethyl)-1H-pyrazole based on physical state and solvent matrix.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Applicability: Expired shelf stock, contaminated weighing paper, spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined screw cap.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "3-Bromo-5-(trifluoromethyl)-1H-pyrazole" (Do not use abbreviations).[5][6]

    • Hazard Checkbox: Check "Toxic" and "Irritant".[6]

  • Storage: Keep the container closed at all times. Store in a satellite accumulation area (SAA) inside a secondary containment tray.

  • Disposal: Request pickup by your institution's EHS department.[7] The ultimate fate is Incineration .

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, rotary evaporator condensates, or wash solvents.

  • Compatibility Check: Ensure the solution pH is between 4 and 10. Avoid mixing with strong acids or oxidizers.[2]

  • Collection: Pour into a dedicated "Halogenated Organic Solvents" carboy (typically yellow or red safety cans, or HDPE carboys).

    • Critical: Even if the pyrazole is a minor component (<1%), the entire volume is now Halogenated Waste .

  • Documentation: Log the approximate concentration of the pyrazole on the waste tag. This informs the incinerator operator of the fluorine load.

Emergency Spill Response Procedures

In the event of a bench-top spill, immediate containment is necessary to prevent respiratory exposure to dust.

Diagram 2: Spill Response Workflow

SpillResponse Assess Spill Detected Assess Volume & Danger PPE Don PPE: Nitrile Gloves, Goggles, N95 Mask (if powder) Assess->PPE Contain Containment: Cover with absorbent pads (Do not dry sweep) PPE->Contain Clean Cleanup: Wet wipe or scoop into Solid Waste Container Contain->Clean Decon Decontamination: Wash surface with soap & water Clean->Decon Notify Notify EHS if >10g or injury occurs Decon->Notify

Figure 2: Step-by-step response for solid or liquid spills of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole.

Technical Background: The "Why" Behind the Protocol

The Fluorine Factor

The presence of the trifluoromethyl group is the primary driver for the strict "Halogenated" classification.

  • Incineration Requirements: Standard combustion (800°C) may not fully mineralize the

    
     group. Specialized hazardous waste incinerators operate at temperatures >1100°C with residence times >2 seconds to ensure destruction.[1]
    
  • Byproduct Management: The combustion reaction produces Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr).

    
    
    Facilities must use caustic scrubbers (e.g., NaOH spray towers) to capture these acid gases before stack release.
    
Regulatory Compliance (RCRA)

While 3-Bromo-5-(trifluoromethyl)-1H-pyrazole is not explicitly P-listed or U-listed by the EPA, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics:

  • Toxicity: If the waste stream exhibits toxicity characteristic leaching procedure (TCLP) limits (though unlikely for this specific solid unless contaminated with heavy metals).

  • Process Knowledge: As a researcher, you apply "process knowledge" to classify this as Hazardous Waste .

  • F-Codes: If spent solvents (e.g., Methylene Chloride, Methanol) are used to dissolve it, the mixture carries the F-codes of the solvents (e.g., F002, F003).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2776097, 3-Bromo-5-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. Retrieved from [Link]

  • Princeton University EHS. (2023). Laboratory Safety Guide: Waste Disposal Procedures for Halogenated Organics. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Bromo-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The safe and effective handling of specialized fluorinated building blocks requires more than basic compliance; it demands a mechanistic understanding of the chemical's properties. 3-Bromo-5-(trifluoromethyl)-1H-pyrazole (CAS: 93608-11-8) is a highly versatile intermediate extensively utilized in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of soluble epoxide hydrolase (sEH) inhibitors[1].

While the trifluoromethyl (-CF₃) group imparts highly desirable pharmacological properties—such as increased metabolic stability and target binding affinity—it fundamentally alters the physicochemical risk profile of the compound[2]. As an application scientist, I have designed this guide to provide you with field-proven, self-validating protocols that ensure both operator safety and reagent integrity.

Hazard Causality & Risk Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality behind the compound's hazards. The Globally Harmonized System (GHS) classifies 3-Bromo-5-(trifluoromethyl)-1H-pyrazole under several critical hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

  • Causality of Irritation (H315, H319, H335): The electron-withdrawing nature of the -CF₃ group, combined with the polarizable bromine atom, makes the pyrazole ring highly electrophilic. Upon contact with mucosal membranes or perspiration on the skin, it can cause localized protein denaturation and severe irritation.

  • The Lipophilicity Hazard: The compound possesses a LogP of 2.191[3]. Because the -CF₃ group enhances lipid solubility, accidental dissolution of this powder in polar aprotic laboratory solvents (e.g., DMSO, DMF)—which are standard for pyrazole cross-coupling reactions[2]—acts as a penetration enhancer. The solvent can carry the toxic halogenated payload directly through the stratum corneum of the skin.

Quantitative Safety & Logistics Matrix

The following table synthesizes the quantitative data and operational parameters required for handling this compound, linking each specification to its scientific rationale.

ParameterValue / SpecificationOperational Rationale
Molecular Weight 214.97 g/mol [3]Relevant for stoichiometric calculations in cross-coupling.
LogP 2.191[3]Moderate lipophilicity; penetrates skin rapidly if dissolved in organic solvents.
Storage Temp. 4°C[3]Prevents thermal degradation of the brominated heterocyclic ring.
Atmosphere Nitrogen (Inert)[3]Prevents oxidative degradation and ambient moisture absorption.
Glove Material Nitrile (≥0.11 mm)Barrier against solid particulate; double-glove if handling with solvents.
Eye Protection ANSI Z87.1 GogglesPrevents particulate ingress; mitigates H319 serious eye irritation hazard[3].
Respirator N95 / P100 (if outside hood)Mitigates H335 respiratory irritation from aerosolized fluorinated dust[3].

Operational Workflow: Inert-Atmosphere Weighing and Transfer

Because 3-Bromo-5-(trifluoromethyl)-1H-pyrazole must be stored at 4°C under nitrogen[3], improper handling can lead to condensation, moisture absorption, and subsequent degradation. The following step-by-step methodology is a self-validating system designed to protect both the operator and the chemical.

Step 1: Environmental Preparation & Temperature Equilibration

  • Action: Remove the sealed reagent bottle from the 4°C refrigerator and allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening.

  • Validation: Check the exterior of the bottle. If condensation is present, wait longer. Opening a cold bottle introduces ambient humidity, which degrades the reagent.

  • Action: Verify the fume hood face velocity is operating between 80–120 feet per minute (fpm).

Step 2: PPE Donning & Integrity Verification

  • Action: Don a flame-resistant lab coat and ANSI Z87.1 chemical splash goggles.

  • Validation: Inspect nitrile gloves (minimum 0.11 mm thickness) for pinholes using the inflation test. If preparing a solution with DMSO/DMF, double-glove immediately.

Step 3: Static-Free Dispensing

  • Action: Ground the analytical balance. Use a grounded, anti-static micro-spatula to transfer the required mass.

  • Causality: Fluorinated compounds often exhibit high static cling. Mitigating static prevents the sudden aerosolization of the powder, directly preventing respiratory exposure (H335)[3].

Step 4: Solubilization and Transfer

  • Action: If dissolving the compound for a reaction, add the solvent directly to the pre-weighed vial inside the fume hood. Cap the vial tightly before removing it from the controlled environment.

  • Action: Purge the primary reagent bottle with ultra-high purity (UHP) Nitrogen for 30 seconds before sealing and returning it to 4°C storage[3].

Spill Response and Disposal Plan

In the event of an accidental release, standard sweeping will aerosolize the halogenated powder. Follow this procedural remediation plan:

Step 1: Isolation & Containment

  • Immediately halt work. Leave the fume hood sash open to maintain negative pressure, but step back to avoid inhaling aerosolized particulates.

  • Gently cover the spilled powder with a damp, inert absorbent pad to suppress dust generation. Do not dry-sweep.

Step 2: Collection

  • Use a non-sparking plastic scoop to transfer the absorbed material into a compatible, sealable hazardous waste container.

Step 3: Surface Decontamination

  • Wash the affected area with a mild alkaline detergent solution, followed by an ethanol wipe, to ensure all halogenated residues are lifted from the surface.

Step 4: Waste Segregation (Critical)

  • Label the container strictly as "Halogenated Organic Waste."

  • Causality: The presence of both Bromine and Fluorine means disposal incineration must be performed at specialized facilities equipped with acid-gas scrubbers to neutralize highly toxic hydrofluoric (HF) and hydrobromic (HBr) acid byproducts.

Visualizing the Safety Workflow

G A 1. Risk Assessment CAS: 93608-11-8 B 2. PPE Verification Gloves, Goggles, Coat A->B C 3. Engineering Controls Fume Hood > 100 fpm B->C D 4. Material Handling Weighing & Transfer C->D E Spill Event? D->E F Emergency Protocol Contain & Absorb E->F Yes G Waste Segregation Halogenated Waste E->G No F->G

Fig 1. Operational safety and logical workflow for handling 3-Bromo-5-(trifluoromethyl)-1H-pyrazole.

References

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。